molecular formula C10H10ClNO2 B1223050 N-(4-Acetylphenyl)-2-chloroacetamide CAS No. 38283-38-4

N-(4-Acetylphenyl)-2-chloroacetamide

Cat. No.: B1223050
CAS No.: 38283-38-4
M. Wt: 211.64 g/mol
InChI Key: FLMLTMFETZMOHW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-chloroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLTMFETZMOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352888
Record name N-(4-Acetylphenyl)-2-chloroacetamide
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38283-38-4
Record name N-(4-Acetylphenyl)-2-chloroacetamide
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Record name N-(4-Acetylphenyl)-2-chloroacetamide
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Record name N-(4-Acetylphenyl)-2-chloroacetamide
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Foundational & Exploratory

N-(4-Acetylphenyl)-2-chloroacetamide synthesis from 4-aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide from 4-aminoacetophenone

Introduction

This compound is a valuable chemical intermediate frequently utilized in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure incorporates a reactive chloroacetamide moiety and an acetylphenyl group, making it a versatile precursor for developing novel derivatives, including benzothiazoles and other scaffolds with potential antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of its synthesis from 4-aminoacetophenone, detailing established experimental protocols, summarizing key reaction data, and illustrating the synthetic workflow.

General Reaction Scheme

The synthesis is a nucleophilic acyl substitution reaction, specifically an N-acylation. The amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.

Chemical reaction scheme for the synthesis of this compound

Figure 1. General reaction for the synthesis of this compound.

Experimental Protocols

Two common methods for the synthesis of this compound are detailed below, differing primarily in the choice of base and solvent.

Method A: Synthesis using Triethylamine in Dimethylformamide (DMF)

This protocol is adapted from a procedure used for the synthesis of novel benzothiazole derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in 30 mL of dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add chloroacetyl chloride (0.015 mol, 1.19 mL) dropwise. Subsequently, add 4-5 drops of triethylamine to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature for 4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • Purification: Collect the resulting solid precipitate by filtration. Recrystallize the crude product from ethanol to obtain pure this compound.

Method B: Synthesis using Potassium Carbonate in Dichloromethane (DCM)

This method presents an alternative set of conditions for the acylation reaction.[1][2]

  • Reaction Setup: In a suitable reaction vessel, suspend 4-aminoacetophenone and potassium carbonate (K₂CO₃) in dichloromethane (DCM).

  • Reagent Addition: Add chloroacetyl chloride (ClCH₂COCl) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: (Note: Specific work-up and purification details for this exact reaction were not provided in the source, but a typical procedure would involve filtering the solid potassium salts, washing the organic layer with water and brine, drying it over an anhydrous salt like sodium sulfate, and removing the solvent under reduced pressure to yield the crude product, which can then be further purified by recrystallization.)

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of the product.

Table 1: Comparison of Reaction Conditions

ParameterMethod AMethod B
Starting Amine 4-aminoacetophenone4-aminoacetophenone
Acylating Agent Chloroacetyl chlorideChloroacetyl chloride
Base TriethylaminePotassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 4 hours3 hours
Reported Yield 85%Not specified

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₂[3]
Molecular Weight 211.65 g/mol [3]
Appearance Solid brown crystals
Melting Point 154°C
IR (νmax, cm⁻¹) 740 (C-Cl stretch), 1413 (C=C aromatic stretch)
¹H NMR Solvent DMSO-d₆[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Dissolve 4-aminoacetophenone in solvent add_reagents Add chloroacetyl chloride and base start->add_reagents react Stir at Room Temperature (3-4 hours) add_reagents->react monitor Monitor by TLC react->monitor quench Quench reaction (e.g., add ice water) monitor->quench filtrate Filter precipitate quench->filtrate purify Recrystallize from Ethanol filtrate->purify product Pure N-(4-Acetylphenyl) -2-chloroacetamide purify->product

References

N-(4-Acetylphenyl)-2-chloroacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical characteristics, spectral data, and relevant experimental protocols. Furthermore, it explores the role of its derivatives in modulating key inflammatory signaling pathways, offering insights for drug discovery and development.

Core Physicochemical Properties

This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference
Chemical Formula C₁₀H₁₀ClNO₂[1]
Molecular Weight 211.64 g/mol [1]
Melting Point 153-155 °C[1]
Appearance SolidGeneral laboratory knowledge
Solubility Expected to have moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) and lower solubility in water.[2][2]
Boiling Point A predicted boiling point for the related compound 2-(4-chlorophenyl)-N-(2-[(4-methylphenyl)sulfanyl]ethyl)acetamide is 523.1±45.0 °C.[3] A rough estimate for 2-chloro-N-(4-methylphenyl)acetamide is 91°C.[4] A definitive experimental boiling point for this compound is not readily available.[3][4]

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
10.65s1H-NHDMSO-d₆
7.95-7.99d2HAr-HDMSO-d₆
7.72-7.77d2HAr-HDMSO-d₆
4.33s2H-CH₂ClDMSO-d₆
2.54s3H-COCH₃DMSO-d₆
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentSolvent
196.8-COCH₃CDCl₃
165.5-C=O (amide)CDCl₃
143.0Ar-CCDCl₃
132.5Ar-CCDCl₃
129.8Ar-CHCDCl₃
118.9Ar-CHCDCl₃
43.8-CH₂ClCDCl₃
26.6-COCH₃CDCl₃

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

A common synthetic route to this compound involves the acylation of 4-aminoacetophenone.[5]

Materials:

  • 4-aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-aminoacetophenone in dichloromethane.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and the organic layer is separated, dried, and concentrated to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

G cluster_reactants Reactants cluster_conditions Conditions 4-aminoacetophenone 4-aminoacetophenone Acylation Acylation 4-aminoacetophenone->Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation K2CO3 K₂CO₃ K2CO3->Acylation DCM DCM DCM->Acylation RT Room Temp, 3h RT->Acylation Product N-(4-Acetylphenyl)- 2-chloroacetamide Acylation->Product

Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): [6]

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[6]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range for analysis.

  • Analysis: Introduce the sample solution into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Biological Relevance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of compounds with potential therapeutic applications, particularly as anti-inflammatory and antimicrobial agents.[7] Derivatives of this compound have been shown to inhibit key enzymes in inflammatory pathways, namely cyclooxygenases (COX) and lipoxygenases (LOX).[5]

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8][9] Inhibition of the COX pathway is a major strategy for anti-inflammatory drugs.

G Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H₂ COX1_2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor N-(4-Acetylphenyl)- 2-chloroacetamide Derivatives Inhibitor->COX1_2

Inhibition of the Cyclooxygenase (COX) Pathway.

Lipoxygenase (LOX) Pathway

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators.[10][11] These products are involved in a variety of inflammatory responses.[10][11]

G Arachidonic_Acid Arachidonic Acid LOX Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX HPETEs Hydroperoxyeicosatetraenoic acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB₄) HPETEs->Leukotrienes Inflammation Inflammation, Chemotaxis Leukotrienes->Inflammation Inhibitor N-(4-Acetylphenyl)- 2-chloroacetamide Derivatives Inhibitor->LOX

Inhibition of the Lipoxygenase (LOX) Pathway.

References

Technical Guide: N-(4-Acetylphenyl)-2-chloroacetamide (CAS: 38283-38-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a key synthetic intermediate with the CAS number 38283-38-4. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of novel compounds with therapeutic potential. The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its utility in generating molecules with antimicrobial and anti-inflammatory activities. Its derivatives have shown promise as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical targets in inflammation and pain management.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 38283-38-4
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
Melting Point 168-170 °C
Physical Form Solid, cream-yellow
Purity 99%[1]
Storage Room Temperature
Table 2: Spectral Data
Spectrum TypeDataReference(s)
¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 2.52 (3H, s, -CH₃), 4.46 (2H, s, -CH₂), 7.44-8.19 (4H, d, Ar–H), 7.25 (1H, s, -NH)
¹³C NMR (400 MHz, DMSO-d₆, δ, ppm): 26.4, 38.7, 121.4, 121.6, 121.9, 124.5, 125.5, 129.0, 129.4, 135.4, 136.8, 142.8, 153.8, 166.6, 168.4, 197.5
IR (ATR) (νₘₐₓ, cm⁻¹): 1419 (C=C aromatic), 1644 (C=O), 2755 (C-H, methylene), 3054 (C-H, aromatic), 3240 (N-H)
Mass Spectrum (m/z) 342 (M+) for a derivative, specific data for the title compound is not available.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthetic method[2].

Materials:

  • 4-Aminoacetophenone (0.01 mol, 1.35 g)

  • Chloroacetyl chloride (0.015 mol, 1.19 mL)

  • Triethylamine (4-5 drops)

  • Dimethylformamide (DMF, 30 mL)

  • Toluene

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone in 30 mL of DMF.

  • Add 4-5 drops of triethylamine to the solution.

  • Slowly add chloroacetyl chloride to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).

  • Upon completion, the reaction mixture can be worked up to isolate the product. Purification is typically achieved by recrystallization.

Yield: 80%[2].

Biological Activity and Applications

This compound is primarily utilized as a versatile precursor for the synthesis of various heterocyclic compounds with significant biological activities.

Antimicrobial Activity

A study by Bogdanović et al. investigated the antimicrobial potential of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including this compound (designated as SP8 in the study). The series of compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). They showed less effectiveness against the Gram-negative bacterium Escherichia coli and moderate effectiveness against the yeast Candida albicans[3][4][5][6][7].

Precursor for Anti-inflammatory Agents

Derivatives of this compound have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid metabolic pathway, which is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes[8]. The inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathways and Experimental Workflows

The biological activity of derivatives of this compound as anti-inflammatory agents is primarily attributed to their inhibitory effects on the COX and LOX pathways of arachidonic acid metabolism.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) COX_Pathway->Prostaglandins Thromboxanes Thromboxanes (TXs) (Platelet Aggregation) COX_Pathway->Thromboxanes Leukotrienes Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX_Pathway->Leukotrienes Inhibitors This compound Derivatives (COX/LOX Inhibitors) Inhibitors->COX_Pathway Inhibition Inhibitors->LOX_Pathway Inhibition

Caption: Arachidonic Acid Metabolism and Inhibition.

The diagram above illustrates the central role of arachidonic acid, which is released from membrane phospholipids. It is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes. These products are key mediators of inflammation, pain, and other physiological responses. Derivatives of this compound act as inhibitors of both COX and LOX enzymes, thereby blocking the production of these pro-inflammatory molecules.

Synthesis_Workflow Start 4-Aminoacetophenone Reaction Stir at RT for 4 hours Start->Reaction Reagent1 Chloroacetyl chloride Reagent1->Reaction Solvent DMF, Triethylamine Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Synthesis Workflow.

References

N-(4-Acetylphenyl)-2-chloroacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of N-(4-Acetylphenyl)-2-chloroacetamide, a chemical compound of interest in various research and development applications. The information is presented to support laboratory activities and theoretical investigations.

Core Molecular Data

The essential molecular details of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO₂[1][2]
Molecular Weight 211.65 g/mol [1]
Molar Mass 211.64 g/mol [2]
CAS Number 38283-38-4[1]

Structural Representation

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic connectivity and the arrangement of functional groups within the molecule.

molecular_structure cluster_acetylphenyl 4-Acetylphenyl Group cluster_acetyl Acetyl Group cluster_chloroacetamide 2-Chloroacetamide Group C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 C4 C3->C4 C5 C4->C5 N C4->N C6 C5->C6 C6->C1 H1 H N->H1 C9 C N->C9 C8 C7->C8 O1 C7->O1 O2 O C9->O2 C10 CH₂Cl C9->C10

A diagram illustrating the chemical structure of this compound.

References

A Technical Guide to Determining the Solubility of N-(4-Acetylphenyl)-2-chloroacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its solubility in a range of organic solvents is fundamental for process optimization, particularly in areas such as reaction chemistry, crystallization, and formulation development. The selection of an appropriate solvent system is dictated by the solubility of the compound, which in turn is influenced by factors such as temperature, and the physicochemical properties of both the solute and the solvent.

This whitepaper provides a detailed guide to the experimental determination and thermodynamic modeling of the solubility of this compound. In the absence of specific published data for this compound, we will use acetanilide, a structurally similar and well-studied compound, as a case study to demonstrate the principles and methodologies.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[1][2][3] It involves preparing a saturated solution at a constant temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Detailed Methodology
  • Apparatus and Materials:

    • Thermostatically controlled water bath or shaker

    • Jacketed glass vessel or sealed flasks

    • Magnetic stirrer and stir bars

    • Analytical balance (accurate to ±0.1 mg)

    • Drying oven

    • Syringes with filters (e.g., 0.45 µm PTFE)

    • Pre-weighed weighing bottles or vials

    • The solute (this compound)

    • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Procedure:

    • An excess amount of the solute is added to a known volume of the selected organic solvent in a jacketed glass vessel or a sealed flask.

    • The vessel is placed in a thermostatic water bath and the suspension is agitated using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The temperature of the water bath should be maintained within ±0.1 K.

    • Once equilibrium is established, the stirring is stopped, and the suspension is allowed to settle for at least 2 hours to allow for the sedimentation of undissolved solids.

    • A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid any solid particles from being transferred.

    • The collected sample is immediately transferred to a pre-weighed weighing bottle, and the bottle is securely capped to prevent solvent evaporation. The total mass of the bottle and the saturated solution is recorded.

    • The weighing bottle is then placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying is continued until a constant mass is achieved.

    • The weighing bottle containing the dry solute is cooled to room temperature in a desiccator and then weighed.

  • Data Calculation:

    • The mass of the solvent is determined by subtracting the mass of the dry solute from the initial mass of the saturated solution.

    • The mole fraction solubility (x) is calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where m is the mass and M is the molar mass.

    • The mass fraction solubility (w) is calculated as: w = m_solute / (m_solute + m_solvent)

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Measurement cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature with stirring A->B C Settle the solution B->C D Withdraw supernatant with filtered syringe C->D E Transfer to pre-weighed bottle and weigh D->E F Evaporate solvent in oven E->F G Cool and weigh the dry solute F->G H Calculate mass of solvent G->H I Calculate mole and mass fraction H->I

Caption: Workflow for the gravimetric determination of solubility.

Data Presentation: A Case Study of Acetanilide

As a practical illustration, this section presents the experimentally determined solubility of acetanilide in ethanol and water at various temperatures.[2] The data is presented in both mole fraction and mass fraction to facilitate different applications.

Table 1: Solubility of Acetanilide in Ethanol

Temperature (K)Mole Fraction (x)Mass Fraction (w)
288.150.08320.2135
293.150.09870.2458
298.150.11650.2801
303.150.13710.3169
308.150.16090.3562
313.150.18850.3983

Table 2: Solubility of Acetanilide in Water

Temperature (K)Mole Fraction (x)Mass Fraction (w)
288.150.00080.0060
293.150.00100.0074
298.150.00120.0089
303.150.00150.0111
308.150.00180.0133
313.150.00220.0163

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating experimental solubility data, predicting solubility at different temperatures, and understanding the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility.[4][5][6] The equation is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are empirical parameters obtained by fitting the equation to the experimental data. Parameter A and B are related to the entropy and enthalpy of solution, respectively, while C reflects the effect of temperature on the enthalpy of solution.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, the solubility) and the temperature.[7] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) is known as a van't Hoff plot.[8][9] For an ideal solution, this plot is linear, and the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol) can be determined from the slope and intercept, respectively:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the universal gas constant. A positive slope indicates an endothermic dissolution process (solubility increases with temperature), while a negative slope indicates an exothermic process.

Logical_Relationship cluster_exp Experimental Data cluster_model Thermodynamic Models cluster_analysis Analysis & Prediction ExpData Mole Fraction Solubility (x) at various Temperatures (T) Apelblat Apelblat Equation ln(x) = A + B/T + C ln(T) ExpData->Apelblat fit to obtain A, B, C VanHoff van't Hoff Equation ln(x) = - (ΔH°sol / R)(1/T) + (ΔS°sol / R) ExpData->VanHoff plot ln(x) vs 1/T Correlation Data Correlation Apelblat->Correlation Prediction Solubility Prediction Apelblat->Prediction ThermoParams Thermodynamic Parameters (ΔH°sol, ΔS°sol) VanHoff->ThermoParams

Caption: Relationship between experimental data and thermodynamic models.

Conclusion

While experimental solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for its determination and analysis. The gravimetric method offers a reliable experimental approach, and the resulting data can be effectively correlated and analyzed using thermodynamic models such as the Apelblat and van't Hoff equations. The case study of acetanilide demonstrates the practical application of these methodologies. For researchers and drug development professionals working with this compound, the protocols and models described herein will be invaluable for generating the critical solubility data needed for process development, optimization, and formulation.

References

Technical Guide: Physicochemical Properties and Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various pharmacologically active compounds.

Physicochemical Data

This compound is a chemical compound with the molecular formula C10H10ClNO2.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 38283-38-4[1][2]
Molecular Formula C10H10ClNO2[1][2]
Molecular Weight 211.65 g/mol [1]
Melting Point 153-155 °C[2]
Appearance Off-white to pale yellow solid
Hazard Symbols Xi - Irritant[2]
Risk Codes R36/37/38 - Irritating to eyes, respiratory system and skin[2]
Safety Codes S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical adviceS36 - Wear suitable protective clothing[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloroacetylation of 4-aminoacetophenone.[3][4][5] A general experimental protocol is detailed below.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride (ClCH2COCl)

  • Potassium carbonate (K2CO3)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone in dichloromethane (DCM).

  • Add potassium carbonate (K2CO3) to the solution.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (ClCH2COCl) dropwise to the cooled mixture.

  • Allow the reaction to proceed at room temperature for approximately 3 hours.[3][4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Melting Point Determination

The melting point of the synthesized this compound should be determined to assess its purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the synthesized this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (153-155 °C).

  • Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting range.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted (the end of the melting range).

  • The observed melting point range for a pure sample should be narrow and fall within the literature value of 153-155 °C.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants 4-Aminoacetophenone + Chloroacetyl Chloride Reaction Reaction at Room Temp (3 hours) Reactants->Reaction Add reactants Solvent_Base DCM, K2CO3 Solvent_Base->Reaction Provide medium Workup Aqueous Workup (Wash with H2O, Brine) Reaction->Workup Quench reaction Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product N-(4-Acetylphenyl)-2- chloroacetamide Purification->Product

Caption: Workflow for the synthesis of this compound.

References

In-Depth NMR Characterization of N-(4-Acetylphenyl)-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in synthetic organic chemistry. This document details experimental protocols, presents a thorough analysis of spectral data, and offers visual representations of the molecular structure and analytical workflow to support research and development in medicinal chemistry and drug discovery.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The data reveals the presence of aromatic protons, a methylene group, a methyl group, and an amide proton.

Assignment Chemical Shift (δ) in CDCl₃[1] Multiplicity Coupling Constant (J) in Hz Integration Chemical Shift (δ) in DMSO-d₆[2]
CH₃2.54Singlet-3HNot explicitly provided
CH₂-Cl4.33Singlet-2HNot explicitly provided
Ar-H (ortho to NH)7.72 - 7.77Doublet9.02HNot explicitly provided
Ar-H (ortho to COCH₃)7.95 - 7.99Doublet9.02HNot explicitly provided
NH10.65Singlet-1HNot explicitly provided
¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, identifying the carbonyl carbons, aromatic carbons, and aliphatic carbons.

Assignment Chemical Shift (δ) in CDCl₃[1]
CH₃26.65
CH₂-Cl43.83
Ar-C (C2, C6)118.87
Ar-C (C3, C5)129.79
Ar-C (C4)132.45
Ar-C (C1)143.03
C=O (amide)165.46
C=O (ketone)196.80

Experimental Protocols

The following protocols describe the synthesis of this compound and the subsequent acquisition of its NMR spectra.

Synthesis of this compound

This compound can be synthesized via the acylation of 4-aminoacetophenone with chloroacetyl chloride.[3][4][5]

Materials:

  • 4-aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • To a stirred solution of 4-aminoacetophenone and potassium carbonate in dry dichloromethane, chloroacetyl chloride is added dropwise at room temperature.[3][5]

  • The reaction mixture is stirred for a specified period (e.g., 3 hours) at room temperature.[3][5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with water to remove inorganic impurities and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.[6]

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS)

  • NMR tube

Procedure:

  • Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of TMS is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

  • The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 200 MHz or 400 MHz instrument.[1][7]

  • Standard acquisition parameters are used for both ¹H and ¹³C NMR experiments. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Structural and Workflow Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and the logical workflow for its characterization.

Figure 1: Chemical structure of this compound with atom numbering.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Elucidation start Start: 4-Aminoacetophenone reaction Acylation with Chloroacetyl Chloride start->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product sample_prep Sample Preparation (CDCl3/DMSO-d6 + TMS) product->sample_prep Proceed to Analysis h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr h1_processing 1H Data Processing & Analysis h1_nmr->h1_processing c13_processing 13C Data Processing & Analysis c13_nmr->c13_processing structure_elucidation Structure Confirmation h1_processing->structure_elucidation c13_processing->structure_elucidation report Final Characterization Report structure_elucidation->report

Figure 2: Workflow for the NMR characterization of this compound.

References

FT-IR Spectroscopic Analysis of N-(4-Acetylphenyl)-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various biologically active compounds. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the molecule's key functional groups and their corresponding vibrational modes.

Data Presentation: FT-IR Spectral Data Summary

The FT-IR spectrum of this compound reveals several characteristic absorption bands that are indicative of its molecular structure. The quantitative data for the prominent peaks are summarized in the table below. This information is critical for the structural elucidation and quality control of the compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeReference
3232N-H (Amide)Stretching[1]
3049C-H (Aromatic)Stretching[1]
2750C-H (Methylene, -CH₂Cl)Stretching[1]
1640C=O (Amide I)Stretching[1]
1413C=C (Aromatic)Ring Stretching[1]
740C-ClStretching[1]

Experimental Protocols

The following section details the methodology for obtaining the FT-IR spectrum of this compound. This protocol is based on standard procedures for the analysis of solid organic compounds using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1][2]

Objective: To acquire a high-quality FT-IR spectrum of solid this compound for structural characterization.

Materials and Equipment:

  • This compound (solid, crystalline powder)

  • FT-IR Spectrometer (e.g., Bruker FT-IR alpha-t) equipped with an ATR accessory (e.g., Diamond ATR)[1]

  • Spatula

  • Ethanol or isopropanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in ethanol or isopropanol to remove any residues from previous measurements.

    • Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

    • Typical parameters for the background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans for a good signal-to-noise ratio.[2]

  • Sample Preparation and Loading:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected and normalized if necessary.

    • Identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with the corresponding functional groups and vibrational modes of the this compound molecule.

  • Cleaning:

    • After the measurement is complete, release the pressure, and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-soaked wipe as described in step 1 to prepare for the next measurement.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR analysis of this compound.

N_4_Acetylphenyl_2_chloroacetamide_Structure_and_Vibrations cluster_molecule This compound cluster_vibrations Key FT-IR Vibrational Modes (cm⁻¹) mol vib_nh N-H Stretch ~3232 vib_ch_aro C-H (Aromatic) Stretch ~3049 vib_ch2 C-H (Methylene) Stretch ~2750 vib_co C=O (Amide I) Stretch ~1640 vib_cc C=C (Aromatic) Stretch ~1413 vib_ccl C-Cl Stretch ~740

Caption: Molecular structure and key FT-IR vibrational modes of this compound.

FTIR_Experimental_Workflow start Start instrument_prep Instrument Preparation (Clean ATR, Power On) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation (Place powder on ATR) background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing (Baseline Correction, Peak ID) sample_scan->data_processing analysis Correlate Peaks to Functional Groups data_processing->analysis end End analysis->end

Caption: Experimental workflow for FT-IR analysis of this compound.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a chemical compound of interest in pharmaceutical research and drug development. As an acetamide derivative, it serves as a versatile precursor for the synthesis of various heterocyclic scaffolds with potential biological activities.[1][2] Accurate characterization of this and related molecules is paramount for ensuring the quality and integrity of subsequent research. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[3] This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including a detailed experimental protocol, an analysis of its fragmentation pattern, and a generalized workflow for its characterization.

Experimental Protocol: Mass Spectrometry Analysis

A meticulous experimental approach is crucial for obtaining high-quality mass spectrometric data. The following protocol outlines a standard procedure for the analysis of this compound.

2.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

  • Internal Standard: For quantitative analysis, an internal standard, such as a deuterated analog of the analyte, may be added to the working solution at a known concentration.[4]

2.2. Instrumentation and Data Acquisition

The following parameters can be considered for analysis using a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
Mass Rangem/z 50-500
Data AcquisitionFull scan mode for qualitative analysis; Multiple Reaction Monitoring (MRM) for quantitative analysis

Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 211.65 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 212.0.

The fragmentation of the parent molecule is predictable based on the functional groups present. The primary fragmentation pathways are likely to involve the cleavage of the amide bond, the loss of the chloroacetyl group, and fragmentation of the acetylphenyl moiety.

Table 1: Predicted Mass Fragments of this compound

m/z (Predicted)Ion StructureDescription
212.0[C₁₀H₁₁ClNO₂]⁺Protonated Molecular Ion [M+H]⁺
170.0[C₉H₁₀NO₂]⁺Loss of CH₂Cl
135.1[C₈H₁₀NO]⁺4-aminoacetophenone cation
120.1[C₈H₆O]⁺Loss of NH₂ from 4-aminoacetophenone cation
92.1[C₆H₆N]⁺Loss of CO from anilide fragment
77.1[C₆H₅]⁺Phenyl cation
43.0[C₂H₃O]⁺Acetyl cation

Below is a diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway M This compound [M+H]⁺ m/z = 212.0 F1 [M-CH₂Cl]⁺ m/z = 170.0 M->F1 - CH₂Cl F2 4-aminoacetophenone cation [C₈H₁₀NO]⁺ m/z = 135.1 M->F2 - C₂H₂ClO F3 [C₈H₆O]⁺ m/z = 120.1 F2->F3 - NH₂ F4 [C₆H₆N]⁺ m/z = 92.1 F2->F4 - COCH₃ F6 Acetyl cation [C₂H₃O]⁺ m/z = 43.0 F2->F6 - C₆H₄NH₂ F5 [C₆H₅]⁺ m/z = 77.1 F4->F5 - HCN

Caption: Proposed fragmentation pathway for this compound.

Experimental and Data Analysis Workflow

The overall process for the mass spectrometric analysis of this compound can be visualized as a structured workflow, from sample preparation to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_interpretation Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Liquid Chromatography Separation prep3->lc ms Mass Spectrometry Detection lc->ms proc1 Acquire Mass Spectrum ms->proc1 proc2 Identify Molecular Ion Peak proc1->proc2 proc3 Analyze Fragmentation Pattern proc2->proc3 interp1 Elucidate Structure proc3->interp1 interp2 Generate Report interp1->interp2

References

The Versatile Intermediate: A Technical Guide to N-(4-Acetylphenyl)-2-chloroacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Acetylphenyl)-2-chloroacetamide stands as a pivotal chemical intermediate, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, possessing both a reactive chloroacetamide moiety and a modifiable acetyl group, allows for extensive chemical elaboration, making it a valuable building block in the design and development of novel drug candidates. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications in medicinal chemistry, supported by experimental protocols and quantitative data.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the acylation of 4-aminoacetophenone with chloroacetyl chloride. Various reaction conditions have been reported, offering flexibility in reagent choice and reaction setup.

Synthetic Protocols

Two common laboratory-scale methods for the synthesis of this compound are outlined below:

Method 1: Using Potassium Carbonate in Dichloromethane

This method employs a heterogeneous base in a chlorinated solvent at room temperature.

  • Experimental Protocol:

    • To a solution of 4-aminoacetophenone (1 equivalent) in dichloromethane (DCM), add potassium carbonate (K₂CO₃) (1.5 equivalents).

    • Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 equivalents) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic base.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from ethanol to obtain pure this compound.[1]

Method 2: Using Triethylamine in Dimethylformamide

This protocol utilizes a soluble organic base in a polar aprotic solvent.

  • Experimental Protocol:

    • Dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in dimethylformamide (DMF) (30 mL).

    • Add chloroacetyl chloride (0.015 mol, 1.19 mL) to the solution.

    • Add 4-5 drops of triethylamine (Et₃N) and stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction completion using TLC with a mobile phase of Toluene:Acetone (7:3).

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • Filter the resulting precipitate and wash with cold water.

    • Crystallize the product from ethanol to yield this compound as solid brown crystals.

Physicochemical and Yield Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

MethodBaseSolventYield (%)Melting Point (°C)Reference
1K₂CO₃DCMNot specifiedNot specified[1]
2Et₃NDMF85154

Core Reactivity and Application as a Chemical Intermediate

The chemical utility of this compound lies in the reactivity of its two primary functional groups: the α-chloroamide and the acetyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. The acetyl group's carbonyl carbon can undergo condensation reactions, while the methyl protons are acidic enough to participate in reactions like aldol condensations.

Key Transformations and Heterocyclic Scaffolds

This intermediate is a precursor to a multitude of heterocyclic systems, many of which are privileged structures in medicinal chemistry.

1. Synthesis of Benzothiazole Derivatives:

This compound reacts with 2-mercaptobenzothiazole to form a thioether intermediate. This intermediate can then be further modified at the acetyl group to generate a variety of benzothiazole-containing compounds with potential antimicrobial and anticancer activities.

  • Experimental Protocol for Thioether Formation:

    • A mixture of this compound (1 mmol), 2-mercaptobenzothiazole (1 mmol), and anhydrous potassium carbonate (2 mmol) in dry acetone (20 mL) is refluxed for 8 hours.

    • The reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting solid is filtered, washed with water, and recrystallized from ethanol to give 2-(benzothiazol-2-ylthio)-N-(4-acetylphenyl)acetamide.

2. Synthesis of Thiazolin-4-one Derivatives:

The thiosemicarbazone of the benzothiazole thioether derivative can be cyclized with ethyl bromoacetate to yield thiazolin-4-one scaffolds.[2][3]

3. Synthesis of Thieno[2,3-b]pyridine Derivatives:

Reaction with 2-mercapto-4,6-dimethylnicotinonitrile followed by intramolecular cyclization affords thieno[2,3-b]pyridine derivatives, which have been investigated for their biological activities.[2][3]

4. Synthesis of Pyrazole Derivatives:

Condensation of the benzothiazole thioether intermediate with phenylhydrazine yields a phenylhydrazone, which can be further cyclized to form pyrazole derivatives.[2]

The following diagram illustrates the general synthetic workflow starting from this compound.

G A This compound C 2-(Benzothiazol-2-ylthio)-N-(4-acetylphenyl)acetamide A->C Nucleophilic Substitution L Sulfide Derivative A->L Nucleophilic Substitution B 2-Mercaptobenzothiazole B->C E Phenylhydrazone Derivative C->E Condensation H Thiosemicarbazone Derivative C->H Condensation D Phenylhydrazine D->E F Pyrazole Derivative E->F Cyclization G Thiosemicarbazide G->H J Thiazolin-4-one Derivative H->J Cyclization I Ethyl Bromoacetate I->J K 2-Mercapto-4,6-dimethylnicotinonitrile K->L M Thieno[2,3-b]pyridine Derivative L->M Intramolecular Cyclization G A Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) E COX-2 Enzyme A->E Upregulation B Membrane Phospholipids D Arachidonic Acid B->D Hydrolysis C Phospholipase A2 C->D F Prostaglandins (e.g., PGE2) D->F Metabolism E->F G Inflammation, Pain, Cancer Progression F->G Biological Effects H This compound Derivatives H->E Inhibition G A Cellular Stimuli C Phospholipase A2 A->C Activation B Membrane Phospholipids D Arachidonic Acid B->D Hydrolysis C->D F Leukotrienes D->F Metabolism E LOX Enzyme E->F G Inflammation, Allergic Responses F->G Biological Effects H This compound Derivatives H->E Inhibition

References

N-(4-Acetylphenyl)-2-chloroacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, N-(4-Acetylphenyl)-2-chloroacetamide stands as a pivotal intermediate in the synthesis of a wide array of novel compounds. Its versatile reactivity makes it a valuable building block for creating complex molecules with potential therapeutic applications. This technical guide provides a thorough overview of its history, synthesis, and core applications.

Discovery and History

While a singular, definitive report on the initial "discovery" of this compound is not prominently documented in available literature, its synthesis is a classic example of N-acylation, a fundamental reaction in organic chemistry. The development of chloroacetamide herbicides and related compounds dates back to the mid-20th century. The synthesis of this compound itself is a straightforward chloroacetylation of 4-aminoacetophenone, a widely available starting material. This reaction follows well-established chemical principles that have been utilized for many decades in the synthesis of pharmaceuticals and other fine chemicals. Its prevalence in modern chemical literature underscores its importance as a versatile precursor in contemporary research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 38283-38-4[1][2]
Molecular Formula C10H10ClNO2[1][2]
Molecular Weight 211.65 g/mol [3]
Melting Point 153-155 °C[1]
Appearance Solid[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reaction of 4-aminoacetophenone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

G reactant1 4-Aminoacetophenone product This compound reactant1->product reactant2 Chloroacetyl Chloride reactant2->product byproduct HCl

Caption: General synthesis of this compound.

Summary of Synthetic Methodologies
BaseSolventReaction TimeYield (%)Reference
K2CO3Dichloromethane (DCM)3 hoursNot specified[5][6]
Triethylamine (TEA)Benzene2 hoursNot specified
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)Not specifiedHigh[7]
Phosphate BufferWater15-20 minutes90-95%[7]
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from common practices in the cited literature.[5][6][7]

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone in dichloromethane.

  • Addition of Base: Add potassium carbonate to the solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography. Upon completion, pour the reaction mixture into cold water.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by filtration and wash with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

TechniqueDataReference
¹H NMR (DMSO-d₆) A ¹H NMR spectrum is available which shows the characteristic peaks for the aromatic protons, the acetyl methyl protons, and the chloromethyl protons.[8]
¹³C NMR Not explicitly detailed in the search results, but would show characteristic peaks for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
IR Spectroscopy Expected to show characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and C-Cl stretching.[9]

Applications as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities.[4][10] The presence of the reactive chloroacetyl group allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures.

Experimental Workflow

The following diagram illustrates a typical experimental workflow where this compound is used as a starting material.

G start Synthesis of This compound intermediate This compound (Intermediate) start->intermediate reaction Reaction with Nucleophile (e.g., 2-mercaptobenzothiazole) intermediate->reaction new_intermediate New Sulfide Intermediate reaction->new_intermediate condensation Condensation Reaction (e.g., with phenylhydrazine) new_intermediate->condensation final_product Final Biologically Active Compound (e.g., Pyrazole derivative) condensation->final_product

Caption: Experimental workflow using the target compound as an intermediate.

Signaling Pathways of Derived Compounds

This compound itself is not typically investigated for direct interaction with biological signaling pathways. Instead, its significance lies in its role as a scaffold for creating derivatives that may modulate such pathways. For instance, compounds synthesized from this intermediate have been evaluated for their anti-inflammatory properties, which may involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) in the arachidonic acid signaling cascade.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a downstream product synthesized from this compound.

G stimulus Inflammatory Stimulus pla2 PLA₂ stimulus->pla2 membrane Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox_lox COX / LOX Enzymes aa->cox_lox prostaglandins Prostaglandins / Leukotrienes cox_lox->prostaglandins inflammation Inflammation prostaglandins->inflammation inhibitor Derivative of This compound inhibitor->cox_lox inhibits

Caption: Hypothetical inhibition of an inflammatory pathway.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. While its own history is deeply embedded in the fundamental principles of organic synthesis, its true value is realized in the diverse range of complex and biologically active molecules it helps to create. This guide has provided a comprehensive overview of its synthesis, properties, and applications, highlighting its continued importance for researchers and scientists in the field of drug discovery and development.

References

Theoretical and Computational Insights into N-(4-Acetylphenyl)-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies of N-(4-Acetylphenyl)-2-chloroacetamide and its derivatives. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development by detailing the molecular properties, potential biological activities, and the computational methodologies used to elucidate these characteristics.

Molecular Structure and Properties

This compound is a versatile synthetic intermediate that has been the subject of various chemical and computational investigations. Its structure combines a chloroacetamide moiety, a known reactive group, with an acetylphenyl ring, offering multiple sites for chemical modification and interaction with biological targets.

Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) analyses and computational predictions provide insights into the drug-like properties of this compound (also referred to as SP8 in some studies). These properties are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueMethodReference
Topological Polar Surface Area (TPSA)46.17 - 52.89 ŲComputational[1]
Lipophilicity (logP)Data varies by computational methodComputational[2]

Table 1: Calculated Physicochemical Properties of this compound and related compounds.

The TPSA is within an optimal range for high cell permeability.[1] Lipophilicity, a key determinant of a molecule's ability to cross biological membranes, has been computationally estimated, though values can differ based on the algorithm used.[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 4-aminoacetophenone with chloroacetyl chloride. This straightforward synthesis allows for the generation of a wide array of derivatives for further study.

Experimental Protocol: Synthesis

The synthesis of this compound can be carried out by reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base.[3][4]

Materials:

  • 4-aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-aminoacetophenone in the chosen solvent (DCM or DMF).

  • Add the base (e.g., K₂CO₃ or a few drops of Et₃N) to the solution.

  • Add chloroacetyl chloride dropwise to the reaction mixture while stirring.

  • Continue stirring at room temperature for a specified period (e.g., 3-4 hours).[3][4]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified, often through filtration and washing.

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques.

TechniqueKey DataReference
¹H NMR (CDCl₃)δ 2.544 (3H, s, CH₃), 4.328 (1H, s, Cl-CH₂), 7.723–7.768 (2H, d, Ar-H), 7.945–7.990 (2H, d, Ar-H), 10.646 (1H, s, NH)[1]
¹³C NMR (DMSO-d₆)δ 26.4, 38.7, 121.4, 121.6, 121.9, 124.5, 125.5, 129.0, 129.4, 135.4, 136.8, 142.8, 153.8, 166.6, 168.4, 197.5[4]
IR (ATR, cm⁻¹)1644 (C=O str.), 3240 (NH str.)[4]
Mass Spec (m/z)342 (M+) for a derivative, N-(4-Acetylphenyl)-2-(benzo[d]thia-2-ylthio)acetamide[4]

Table 2: Spectroscopic Data for this compound and a key derivative.

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are powerful tools for investigating the electronic structure, reactivity, and potential biological interactions of this compound and its analogs.

Density Functional Theory (DFT)

DFT calculations provide fundamental insights into the molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.[5][6]

Typical Computational Protocol:

  • Software: Gaussian, GAMESS[6]

  • Functional: B3LYP[5][7]

  • Basis Set: 6-31G(d,p) or higher[6][7]

Key DFT-derived Parameters:

  • Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Correlate with experimental IR and Raman spectra.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability.[6]

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.[5]

ParameterSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity, kinetic stability
Chemical Potential (μ)Energy stabilization upon charge acquisition
Electrophilicity (ω)Propensity to accept electrons
Chemical Hardness (η)Resistance to change in electron distribution
Chemical Softness (S)Inverse of hardness

Table 3: Key Concepts in Conceptual DFT.

Studies on related acetamide derivatives have shown that substituents on the phenyl ring significantly influence these electronic properties.[8]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Potential Biological Targets: Derivatives of chloroacetamide have been investigated as potential inhibitors of various enzymes, including:

  • Cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammation.[3][9]

  • Lipoxygenases (LOX), also involved in the inflammatory cascade.[3]

  • Monoamine Oxidase (MAO-A and MAO-B), targets for antidepressants.[8][10]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), relevant to neurodegenerative diseases.[8]

  • α-amylase, a target for diabetes treatment.[11]

  • TEAD-YAP1 interaction, a target in cancer therapy.[12]

Typical Docking Protocol:

  • Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound derivative) is generated and energy-minimized.

  • Docking Simulation: Software such as AutoDock is used to perform the docking calculations, exploring various conformations and orientations of the ligand within the protein's active site.[11]

  • Analysis: The results are analyzed to identify the most favorable binding poses, typically based on the lowest binding energy (affinity) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues.

Target EnzymeLigand/DerivativeBinding Affinity (kcal/mol)Interacting ResiduesReference
COX-2Urolithin A (related compound)-7.97TYR355, PHE518, ILE517, GLN192[11]
Major Protease (Viral)Arborside-C-8.65-[11]
Major Protease (Viral)Beta-sitosterol-9.11-[11]
VLCFAs (Herbicide Target)Compound 18b-6.65-[13]

Table 4: Example Molecular Docking Results for Related Compounds.

Structure-Activity Relationships and Biological Potential

The chloroacetamide moiety is known to be a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins.[12][14] This property is being explored for the development of covalent inhibitors.

Studies on various derivatives have highlighted the importance of substituents on the phenyl ring in determining the biological activity. For example, the introduction of different aromatic moieties can significantly affect herbicidal activity.[13] Furthermore, the anti-inflammatory, antioxidant, and antimicrobial activities of N-(substituted phenyl)-2-chloroacetamides have been investigated, with some derivatives showing promising results.[1][15][16]

Conclusion

This compound is a valuable scaffold in medicinal chemistry and materials science. Theoretical and computational studies, including DFT and molecular docking, have provided significant insights into its physicochemical properties, reactivity, and potential as a modulator of various biological targets. This guide has summarized key findings and methodologies, offering a foundation for future research and development efforts aimed at harnessing the therapeutic potential of this class of compounds. The combination of synthetic versatility and the availability of powerful computational tools paves the way for the rational design of novel derivatives with enhanced activity and specificity.

References

Methodological & Application

Application Notes: Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the development of various pharmacologically active compounds. The protocol is based on established literature methods and is intended to be a reliable guide for laboratory synthesis.

This compound serves as a versatile building block due to the presence of a reactive chloroacetamide moiety and a functionalizable acetyl group. These features allow for further chemical modifications to generate a diverse range of derivatives with potential therapeutic applications. The synthesis involves the acylation of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base. Careful control of reaction conditions is crucial for achieving high yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₀H₁₀ClNO₂[1]
Molecular Weight211.65 g/mol [2]
Yield85%[3]
Melting Point154 °C[3]
Purity (Commercial)99%[2]
AppearanceSolid brown crystals[3]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethanol or Methanol (for crystallization)

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • TLC plates and chamber

  • Toluene:Acetone (7:3) developing solvent

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in 30 mL of DMF.[3]

  • Addition of Base: Add a few drops (4-5) of triethylamine to the solution.[3] Alternatively, potassium carbonate can be used as the base.[4][5]

  • Addition of Chloroacetyl Chloride: Cool the reaction mixture in an ice bath. Slowly add chloroacetyl chloride (0.015 mol, 1.19 mL) dropwise to the stirred solution using a dropping funnel.[3] Maintain the temperature at or below room temperature.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.[3][4][5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Acetone (7:3).[3]

  • Work-up: Once the reaction is complete, pour the reaction mixture into 50 mL of ice water.[3] A precipitate will form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water. Recrystallize the solid from ethanol or methanol to obtain pure this compound.[3]

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: The structure and purity of the final compound can be confirmed using techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 4-Aminoacetophenone + Chloroacetyl Chloride Base_Solvent Base (Et3N or K2CO3) Solvent (DMF or DCM) Stirring Stir at Room Temperature (3-4 hours) Base_Solvent->Stirring Reaction Conditions Precipitation Pour into Ice Water Stirring->Precipitation Reaction Quenching Filtration Vacuum Filtration Precipitation->Filtration Isolation Crystallization Recrystallize from Ethanol/Methanol Filtration->Crystallization Purification Product This compound Characterization Characterization (MP, NMR, IR, MS) Product->Characterization Verification

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(4-Acetylphenyl)-2-chloroacetamide is a highly versatile bifunctional reagent in organic synthesis. Its structure incorporates a reactive α-chloroacetamide moiety, which is susceptible to nucleophilic substitution, and a keto group that can undergo condensation reactions. This dual reactivity makes it an excellent starting material for constructing a variety of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry due to their potential biological activities. This document provides detailed protocols for the synthesis of the precursor itself and its subsequent conversion into advanced heterocyclic systems, including benzothiazoles and pyrazoles.

Part 1: Synthesis of the Precursor this compound

Application Note: The synthesis of the title precursor is a fundamental step, typically achieved via N-acylation of 4-aminoacetophenone with chloroacetyl chloride. This reaction is straightforward and generally high-yielding. The product serves as a key building block for further derivatization. The protocol below is based on established laboratory procedures.[1][2][3]

Experimental Protocol: Synthesis of this compound (1)
  • Reagents & Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in 30 mL of dimethylformamide (DMF).

  • Reaction Initiation: To the stirred solution, add chloroacetyl chloride (0.015 mol, 1.19 mL) dropwise. Add 4-5 drops of triethylamine as a catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain pure this compound.[1]

Data Presentation: Precursor Synthesis
Product NameMolecular FormulaYieldMelting Point (°C)Appearance
This compound (1) C₁₀H₁₀ClNO₂85%154Solid brown crystals
Data sourced from TSI Journals.[1]

Visualization: Synthesis Workflow

Caption: Synthesis of the key precursor this compound.

Part 2: Synthesis of Benzothiazole and Pyrazole Derivatives

Application Note: This section demonstrates the utility of this compound (1) as a scaffold for synthesizing more complex heterocyclic systems. The α-chloro group is first displaced by a sulfur nucleophile (2-mercaptobenzothiazole) to form an intermediate sulfide (2) .[1][4] This intermediate retains the acetyl group's ketone functionality, which can then be used for further cyclization reactions, such as condensation with phenylhydrazine to yield a pyrazole derivative (3) .[4][5] These resulting heterocyclic motifs are often investigated for their antimicrobial and antioxidant properties.[4][5][6]

Visualization: Multi-Step Synthesis Workflow

Caption: Synthetic pathway from precursor (1) to a pyrazole derivative (3).

Experimental Protocols

Protocol 2A: Synthesis of N-(4-Acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide (Intermediate 2) [1]

  • Reagents & Setup: In a suitable flask, combine this compound (1) (0.01 mol, 2.12 g), 2-mercaptobenzothiazole (0.01 mol, 1.67 g), and anhydrous potassium carbonate (K₂CO₃) (0.02 mol, 2.76 g).

  • Solvent: Add 25 mL of acetone as the reaction medium.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 4 hours.

  • Monitoring: Monitor the reaction via TLC using a Toluene:Acetone (8:2) mobile phase.

  • Work-up: After completion, pour the reaction mixture into water and stir for 1 hour to precipitate the product.

  • Purification: Collect the precipitate by filtration, dry it, and recrystallize from methanol to yield the pure sulfide intermediate (2) .

Protocol 2B: Synthesis of the Pyrazole Derivative (3) [4][5]

  • Intermediate Formation: First, the intermediate sulfide (2) is condensed with phenylhydrazine. This reaction typically involves refluxing the reactants in ethanol with a catalytic amount of acetic acid to form the corresponding phenylhydrazone.

  • Cyclization: The resulting phenylhydrazone product is then treated with a Vilsmeier formylation reagent (POCl₃/DMF). This effects a cyclization and formylation to yield the final 4-formylpyrazole derivative (3) .

Data Presentation: Derivative Synthesis
Compound No.Product NameYieldMelting Point (°C)Appearance
2 N-(4-Acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide80%168-170Solid cream yellow
3 4-Formylpyrazole derivative from intermediate 2 ---
Data for compound 2 sourced from TSI Journals.[1] Data for the formation of pyrazole derivative 3 is qualitative from the provided abstracts.[4][5]

Part 3: Alternative Syntheses and Applications

This compound is a precursor to a wide range of other heterocyclic systems. For instance, the intermediate sulfide (2) can react with thiosemicarbazide to form a thiosemicarbazone, which can be further cyclized with ethyl bromoacetate to furnish thiazolin-4-one derivatives.[4][5][7]

Many of the synthesized compounds have been evaluated for their biological potential. For example, specific thiosemicarbazone and sulfide derivatives have shown potent antibacterial activity against Escherichia coli and Staphylococcus aureus and significant antioxidant activity.[4][5] This highlights the importance of this synthetic pathway in generating novel molecules for drug discovery programs.

References

Application Notes and Protocols: Reactions of N-(4-Acetylphenyl)-2-chloroacetamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of N-(4-Acetylphenyl)-2-chloroacetamide with various nucleophiles, offering insights into its synthetic utility for the development of novel compounds with potential therapeutic applications. The protocols outlined below are based on established literature and provide a starting point for further research and optimization.

Introduction

This compound is a versatile bifunctional reagent. It possesses two reactive sites amenable to chemical modification: the electrophilic carbon of the chloroacetyl group and the acetyl group's carbonyl carbon and adjacent methyl protons. The chloroacetyl moiety readily undergoes nucleophilic substitution with a wide range of sulfur, nitrogen, and oxygen nucleophiles, making it a valuable building block for creating diverse molecular scaffolds. This reactivity has been harnessed to synthesize a variety of heterocyclic compounds and other derivatives, some of which have shown promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

General Reaction Pathway

The primary reaction of this compound with nucleophiles involves the displacement of the chloride ion from the α-carbon of the acetamide group. This reaction typically proceeds via an SN2 mechanism.

Caption: General Sɴ2 reaction of this compound.

Reactions with Sulfur Nucleophiles

This compound readily reacts with thiol-containing compounds in the presence of a base to yield thioether derivatives. These derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems.

Data Presentation: Reaction with Sulfur Nucleophiles
NucleophileReagents and ConditionsProductYield (%)Reference
2-MercaptobenzothiazoleAcetone, K₂CO₃, refluxN-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide-[1][2]
2-Mercapto-4,6-dimethylnicotinonitrileAcetone, K₂CO₃, boilingN-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide-[1][2]
6-Amino-2-mercaptopyrimidin-4-olAcetone, K₂CO₃, stirringN-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide-[1][2]

Yields were not explicitly stated in the source material.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

This protocol is adapted from the general procedure described for the reaction of this compound with mercapto-heterocycles.[1][2]

Materials:

  • This compound

  • 2-Mercapto-4,6-dimethylnicotinonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware

  • Reflux condenser

  • Stirring apparatus

Experimental_Workflow_Sulfur cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, 2-Mercapto-4,6-dimethylnicotinonitrile, and K₂CO₃ in acetone B Reflux the mixture A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Filter off inorganic salts D->E F Concentrate the filtrate E->F G Purify by recrystallization or chromatography F->G

Caption: Workflow for reaction with sulfur nucleophiles.

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), 2-mercapto-4,6-dimethylnicotinonitrile (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in acetone.

  • Attach a reflux condenser and heat the mixture to boiling with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove potassium carbonate and any other inorganic byproducts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reactions with Nitrogen Nucleophiles and Subsequent Transformations

The acetyl group of N-(4-acetylphenyl)-2-(substituted)acetamide derivatives can undergo condensation reactions with nitrogen nucleophiles like hydrazines and thiosemicarbazide to form hydrazones and thiosemicarbazones. These products are often investigated for their biological activities.

Data Presentation: Condensation Reactions
Starting MaterialNucleophileReagents and ConditionsProductYield (%)Reference
N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamidePhenylhydrazineEthanol, acetic acid (cat.), refluxCorresponding phenylhydrazone-[1][2]
N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide2-CyanoacetohydrazideEthanol, acetic acid (cat.), refluxCorresponding hydrazone-[1][2]
N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamideThiosemicarbazideEthanol, acetic acid (cat.), refluxN-(4-(1-(2-carbamothioylhydrazono)ethyl)phenyl)-2-(benzothiazol-2-ylthio)acetamide-[1][2]
N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamideThiosemicarbazideEthanol, acetic acid (cat.), boilingN-(4-(1-(2-carbamothioylhydrazono)ethyl)phenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide-[1]

Yields were not explicitly stated in the source material.

Experimental Protocol: Synthesis of N-(4-(1-(2-carbamothioylhydrazono)ethyl)phenyl)-2-(benzothiazol-2-ylthio)acetamide

This protocol is based on the general procedure for the synthesis of thiosemicarbazones from the corresponding acetyl derivatives.[1][2]

Materials:

  • N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiosemicarbazide (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux with stirring for the appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry.

Application in Drug Development: Synthesis of Cinnamic Acid Hybrids as Anti-inflammatory Agents

This compound is a precursor for the synthesis of cinnamic acid-nitric oxide (NO) donor hybrids, which have been investigated as potential anti-inflammatory agents.[3] These compounds are designed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Signaling Pathway Inhibition

Signaling_Pathway AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins Inflammation Inflammation PGs->Inflammation LTs Leukotrienes LTs->Inflammation COX->PGs LOX->LTs Inhibitor Cinnamic Acid Hybrids (e.g., from this compound) Inhibitor->COX inhibition Inhibitor->LOX inhibition

Caption: Inhibition of COX and LOX pathways by synthesized hybrids.

Data Presentation: Biological Activity of a Cinnamic Acid Hybrid Derivative

One of the synthesized compounds, a hybrid oxime, demonstrated notable anti-lipoxygenase activity.[3]

CompoundBiological ActivityResult
Hybrid Oxime 5Anti-lipoxygenase activityRemarkable inhibition
Experimental Protocol: Synthesis of a Cinnamic Acid Hybrid Intermediate

The synthesis involves the reaction of this compound with a cinnamic acid derivative.[3]

Materials:

  • This compound

  • Cinnamic acid derivative (e.g., sodium cinnamate)

  • Triethylamine (Et₃N)

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Add the cinnamic acid derivative (1 equivalent), triethylamine (1.2 equivalents), and a catalytic amount of potassium iodide.

  • Stir the reaction mixture at room temperature. The reaction time can be lengthy (e.g., 44 hours).[3]

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous work-up to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. Its straightforward reactivity with nucleophiles allows for the construction of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired biological or physical properties. Further investigation into the reaction conditions and the scope of nucleophiles will undoubtedly expand the synthetic utility of this important building block.

References

Application Notes and Protocols: N-(4-Acetylphenyl)-2-chloroacetamide in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-acetylphenyl)-2-chloroacetamide as a versatile starting material for the synthesis of novel antimicrobial agents. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, along with a summary of their antimicrobial activities.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of new antimicrobial agents. Its reactive chloroacetamide group and the acetylphenyl moiety offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. This document outlines the synthetic pathways and antimicrobial evaluation of several classes of compounds derived from this precursor, including benzothiazoles, thieno[2,3-b]pyridines, and thiosemicarbazones.

Synthesis of the Precursor: this compound

The initial and crucial step is the synthesis of the title compound, this compound, from 4-aminoacetophenone.

Experimental Protocol: Synthesis of this compound (Compound 2)[1]
  • Materials:

    • 4-Aminoacetophenone (1.35 g, 0.01 mol)

    • Chloroacetyl chloride (1.19 mL, 0.015 mol)

    • Triethylamine (4-5 drops)

    • Dimethylformamide (DMF) (30 mL)

    • Ice water

    • Ethanol

  • Procedure:

    • Dissolve 4-aminoacetophenone in DMF (30 mL) in a reaction flask.

    • Add chloroacetyl chloride and a few drops of triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).

    • Upon completion, pour the reaction mixture into 50 mL of ice water.

    • Filter the resulting precipitate and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Yield: 85%

  • Melting Point: 154°C

Synthetic Pathways to Antimicrobial Agents

This compound serves as a versatile precursor for a variety of heterocyclic antimicrobial agents. The following sections detail the synthesis of several key derivatives.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_derivatives Antimicrobial Derivatives 4-Aminoacetophenone 4-Aminoacetophenone This compound This compound 4-Aminoacetophenone->this compound Chloroacetyl chloride, TEA, DMF Benzothiazole Derivatives Benzothiazole Derivatives This compound->Benzothiazole Derivatives 2-Mercaptobenzothiazole Thieno[2,3-b]pyridine Derivatives Thieno[2,3-b]pyridine Derivatives This compound->Thieno[2,3-b]pyridine Derivatives 2-Mercapto-4,6-dimethylnicotinonitrile Thiosemicarbazone & Thiazolin-4-one Derivatives Thiosemicarbazone & Thiazolin-4-one Derivatives This compound->Thiosemicarbazone & Thiazolin-4-one Derivatives Thiosemicarbazide Benzothiazole_Synthesis This compound This compound Intermediate_A N-(4-Acetylphenyl)-2-(benzothiazol-2-ylsulfanyl)-acetamide This compound->Intermediate_A 2-Mercaptobenzothiazole, K2CO3, Acetone Final_Product Benzothiazole Derivatives (Schiff Bases) Intermediate_A->Final_Product Substituted Anilines, Acetic Acid, Ethanol Thienopyridine_Synthesis This compound This compound Sulfide_Intermediate Sulfide Product This compound->Sulfide_Intermediate 2-Mercapto-4,6-dimethylnicotinonitrile Final_Product Thieno[2,3-b]pyridine Derivative Sulfide_Intermediate->Final_Product Sodium Ethoxide Thiosemicarbazone_Synthesis Intermediate N-(4-Acetylphenyl)-2-(benzothiazol-2-ylthio)-acetamide Thiosemicarbazone Thiosemicarbazone Intermediate->Thiosemicarbazone Thiosemicarbazide, Acetic Acid, Ethanol Thiazolin-4-one Thiazolin-4-one Thiosemicarbazone->Thiazolin-4-one Ethyl bromoacetate

Application Notes and Protocols: N-(4-Acetylphenyl)-2-chloroacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a versatile bifunctional reagent that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. Its reactive chloroacetamide group readily undergoes nucleophilic substitution, while the acetylphenyl moiety offers a site for further chemical modifications, such as condensation and cyclization reactions. This dual reactivity allows for the construction of complex molecular architectures, leading to the development of novel therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides an overview of its applications, quantitative biological data for selected derivatives, and detailed experimental protocols for its synthesis and subsequent use in the preparation of biologically active molecules.

Medicinal Chemistry Applications

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel therapeutic candidates.

Anti-inflammatory Activity

Derivatives of this compound have been investigated as potent anti-inflammatory agents. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5] Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, arthritis, and neurodegenerative disorders, making inhibitors of these enzymes attractive therapeutic targets.[4][5]

Anticancer Activity

Various heterocyclic compounds synthesized from this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6] For instance, certain 2-chloroacetamide derivatives bearing a thiazole scaffold have shown notable effects against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. The proposed mechanism for some of these compounds involves the inhibition of enzymes like glutathione S-transferase (GST), which plays a role in drug resistance.

Antimicrobial Activity

The chloroacetamide moiety is a known pharmacophore that contributes to the antimicrobial properties of various compounds.[7] Derivatives of this compound have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] For example, thiosemicarbazone and sulfide derivatives have shown potent antibacterial activity against Escherichia coli and Staphylococcus aureus.[1][2] The lipophilicity of these compounds, influenced by substituents on the phenyl ring, plays a crucial role in their ability to penetrate microbial cell membranes.[8][9]

Data Presentation

Table 1: Anti-inflammatory and Antioxidant Activity of Cinnamic Acid Hybrids Derived from this compound
CompoundLOX Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Antioxidant Activity (% LP inhibition)Reference
9a Lowest IC50-Significant[4]
9e -Significant-[4]
6i ---[4]

Note: Specific IC50 values for 9a and 9e, and the specific antioxidant activity for 9a were not explicitly provided in the source, but their high potency was highlighted.

Table 2: Cytotoxic Activity of Selected Derivatives
CompoundCell LineEC50 (µM)Reference
6i Multiple Cancer Cell Lines36 - 45[4]
SA-1 NCI-H226 (Lung Cancer)1866.20[10]
SA-2 NCI-H226 (Lung Cancer)1702.23[10]
SA-3 NCI-H226 (Lung Cancer)1374.35[10]
Table 3: Antibacterial Activity of Selected Derivatives
CompoundBacterial StrainGrowth Inhibition (%)Reference
Thiosemicarbazone (10) Escherichia coli80.8[1][2]
Thiosemicarbazone (10) Staphylococcus aureus-[1][2]
Sulfide Derivative (14) Escherichia coli-[1][2]
Sulfide Derivative (14) Staphylococcus aureus91.7[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the initial synthesis of the core scaffold.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-aminoacetophenone in dichloromethane (DCM).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Slowly add chloroacetyl chloride to the mixture while stirring at room temperature.

  • Continue stirring for 3 hours at room temperature.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield this compound.

Protocol 2: Synthesis of Thiazole-Containing Anticancer Agents

This protocol outlines a general procedure for synthesizing thiazole derivatives from this compound, which can then be evaluated for anticancer activity.

Materials:

  • This compound

  • Thiourea

  • Appropriate aldehyde or ketone for cyclization

  • Ethanol

Procedure:

  • Reflux a mixture of this compound and thiourea in ethanol to form an aminothiazole intermediate.

  • React the resulting aminothiazole with an appropriate aldehyde or ketone in the presence of a catalyst (e.g., piperidine) to yield the final thiazole derivative.

  • The specific reaction conditions (temperature, time, and catalyst) will vary depending on the desired final product.

  • Purify the synthesized compound using column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol 3: Evaluation of In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MDA-MB-231, Jurkat)

  • Pseudo-normal cell lines for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture the selected cancer and pseudo-normal cell lines in appropriate media supplemented with FBS and antibiotics.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Treat the cells with serial dilutions of the compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis and Derivatization Workflow

G Synthesis Workflow of Bioactive Derivatives A 4-Aminoacetophenone C This compound A->C + K2CO3, DCM B Chloroacetyl Chloride B->C E Intermediate Sulfides/ Thiazoles C->E Substitution D Nucleophilic Reagents (e.g., 2-mercaptobenzothiazole, thiourea) D->E G Bioactive Heterocyclic Compounds E->G Further Modification F Condensation/Cyclization Reagents F->G

Caption: General synthesis scheme starting from 4-aminoacetophenone.

Mechanism of Anti-inflammatory Action

G Inhibition of Inflammatory Pathways A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 E COX-1 / COX-2 B->E F LOX B->F C Prostaglandins H Inflammation C->H D Leukotrienes D->H E->C F->D G Derivative of This compound G->E Inhibits G->F Inhibits

Caption: Inhibition of COX and LOX enzymes by synthesized derivatives.

Proposed Anticancer Mechanism

G Proposed Anticancer Mechanism of Action A Synthesized Thiazole Derivative C GSH-Derivative Conjugate A->C G Apoptosis A->G Induces B Glutathione (GSH) B->C D Glutathione S-Transferase (GST) C->D Inhibits E Detoxification of Electrophilic Compounds D->E F Drug Resistance D->F E->F

Caption: Potential inhibition of GST leading to anticancer effects.

References

Application Notes and Protocols: Recrystallization of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the purification of N-(4-Acetylphenyl)-2-chloroacetamide via recrystallization. This protocol is designed to ensure high purity of the final compound, a critical aspect in drug development and scientific research.

Data Summary

The efficiency of recrystallization is determined by the recovery of the purified compound and its final purity. While specific quantitative data for the recrystallization of this compound is not extensively available in published literature, the following table provides typical target values for the recrystallization of similar acetanilide derivatives. Actual results may vary based on the initial purity of the crude product and the precise execution of the protocol.

ParameterTypical ValueNotes
Recrystallization Solvent EthanolExhibits good solubility at elevated temperatures and poor solubility at lower temperatures for similar compounds.
Typical Yield 80-95%Highly dependent on the initial purity of the crude material and careful execution of the procedure to minimize loss.
Purity (post-recrystallization) >98%As determined by techniques such as HPLC or NMR spectroscopy.
Melting Point 153-155 °CA sharp melting point range is indicative of high purity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the single-solvent recrystallization of this compound using ethanol. It is recommended to perform a small-scale solvent test to confirm the suitability of ethanol before proceeding with a larger batch.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Boiling chips

  • Activated charcoal (optional, for colored impurities)

  • Filter paper

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar and a few boiling chips to the flask.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a fluted filter paper in a funnel and place the funnel in the neck of the preheated flask.

    • Quickly pour the hot solution through the filter paper. The preheated setup prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Keep the vacuum on to pull air through the crystals and help them dry.

  • Drying:

    • Transfer the crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point or air-dry them until a constant weight is achieved.

  • Analysis:

    • Determine the yield of the recrystallized product.

    • Assess the purity by measuring the melting point and/or using analytical techniques such as HPLC or NMR.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude_product Crude N-(4-Acetylphenyl)- 2-chloroacetamide dissolution Dissolve in minimal hot ethanol crude_product->dissolution hot_filtration Hot Gravity Filtration (optional, if impurities or charcoal are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling If no insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Dry Crystals washing->drying analysis Yield Calculation & Purity Analysis drying->analysis

Caption: Experimental workflow for the recrystallization of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-(4-Acetylphenyl)-2-chloroacetamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical technique for the quantification and purity assessment of this compound. The protocol includes comprehensive details on instrumentation, reagent preparation, chromatographic conditions, and data analysis. The method is suitable for routine quality control and research applications.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a robust RP-HPLC method developed for the analysis of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Syringe Filters: 0.45 µm PTFE or PVDF filters for sample and mobile phase filtration.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • This compound: Reference standard of known purity (e.g., >99%).

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Methanol (MeOH): HPLC grade, for sample preparation if necessary.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions are based on typical methods for similar aromatic chloroacetamide derivatives.[1][2][3][4]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Protocol

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B: Use HPLC grade acetonitrile directly. Degas before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and dilute to the mark with the same solvent. Mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 60% ACN) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to obtain a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Inject a standard solution periodically to monitor system performance.

Data Presentation

The following table summarizes hypothetical validation data for the described method, based on typical performance characteristics of similar HPLC assays.[5][6][7]

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Weighing B Dissolution in Acetonitrile A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection at 254 nm F->G H Data Acquisition & Processing G->H I Quantification & Reporting H->I

Caption: Experimental workflow for HPLC analysis.

The logical relationship for method validation is outlined below, following established guidelines.

Validation_Pathway Method Analytical HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Method validation logical pathway.

Conclusion

The RP-HPLC method detailed in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The methodology is suitable for implementation in quality control and research environments, offering good performance characteristics. Users are advised to perform method verification or validation to ensure its suitability for their specific application and instrumentation.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of N-(4-Acetylphenyl)-2-chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide and the subsequent monitoring of the reaction progress using thin-layer chromatography (TLC). This compound often serves as a key intermediate in the synthesis of various pharmacologically active molecules.

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used to monitor the progress of organic reactions. By separating the components of a reaction mixture, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. This document outlines the synthesis of this compound from 4-aminoacetophenone and chloroacetyl chloride, and the use of TLC to monitor this transformation.

Reaction Scheme

The synthesis involves the acylation of the amino group of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

reaction_scheme reactant1 4-Aminoacetophenone reagents K2CO3, Dichloromethane (DCM) Room Temperature, 3h reactant1->reagents reactant2 Chloroacetyl Chloride reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound[1][2][3]

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add potassium carbonate (1.5 eq) or triethylamine (1.2 eq) to the solution and stir the mixture at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material (4-aminoacetophenone) is consumed (approximately 3 hours).[1]

  • Upon completion, filter the reaction mixture to remove the base and its salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A mixture of n-hexane and ethyl acetate is recommended. A starting ratio of 3:1 (n-hexane:ethyl acetate) is suggested based on literature for similar compounds.[1] The polarity can be adjusted to achieve optimal separation.

  • Visualization agent: UV lamp (254 nm). Iodine vapor or potassium permanganate stain can be used as alternative chemical visualization methods.

TLC Monitoring Workflow:

tlc_workflow cluster_prep Plate Preparation cluster_spotting Spotting cluster_development Development cluster_visualization Visualization prep1 Draw baseline (pencil) prep2 Mark lanes for Starting Material (SM), Co-spot (C), and Reaction Mixture (RM) prep1->prep2 spot1 Spot SM solution on SM and C lanes prep2->spot1 spot2 Spot RM aliquot on RM and C lanes spot1->spot2 dev1 Place plate in chamber with mobile phase spot2->dev1 dev2 Allow solvent front to ascend dev1->dev2 dev3 Remove plate and mark solvent front dev2->dev3 vis1 Dry the TLC plate dev3->vis1 vis2 Visualize under UV light (254 nm) vis1->vis2 vis3 Circle spots with a pencil vis2->vis3 analysis analysis vis3->analysis Analyze Rf values

Caption: Workflow for TLC monitoring.

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of 4-aminoacetophenone in a volatile solvent like ethyl acetate or dichloromethane.

    • Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube and dissolve it in a small amount of ethyl acetate.

  • Spot the TLC Plate:

    • Using a clean capillary tube, spot the SM solution on the "SM" lane and the "C" (co-spot) lane.

    • Using another clean capillary tube, spot the RM solution on the "RM" lane and directly on top of the SM spot in the "C" lane.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 n-hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Both the starting material and the product are aromatic and should be UV-active.

    • Circle the observed spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot.

Data Presentation

The progress of the reaction can be assessed by comparing the TLC plates at different time intervals. The starting material spot in the reaction mixture lane should diminish over time, while the product spot should appear and intensify.

Table 1: Expected TLC Data

CompoundRoleExpected Rf Value (3:1 n-hexane:ethyl acetate)Visualization
4-AminoacetophenoneStarting Material~0.2 - 0.3 (more polar)UV (254 nm), dark spot
This compoundProduct~0.4 - 0.5 (less polar)UV (254 nm), dark spot

Note: The provided Rf values are estimates based on the relative polarities of the compounds and data for structurally similar molecules. Actual Rf values may vary depending on the specific TLC plate, chamber saturation, and exact solvent composition. It is recommended to optimize the solvent system to achieve a product Rf of approximately 0.3-0.4 for the best separation.

Logical Relationship of Reaction Components and TLC Analysis

The following diagram illustrates the logical flow from reactants to product and how TLC is employed to monitor this transformation.

logical_relationship cluster_reactants Reactants cluster_product Product cluster_tlc TLC Analysis reactant1 4-Aminoacetophenone (More Polar) product This compound (Less Polar) reactant1->product Acylation tlc_sm Low Rf Spot (Starting Material) reactant1->tlc_sm Corresponds to reactant2 Chloroacetyl Chloride tlc_prod Higher Rf Spot (Product) product->tlc_prod Corresponds to

Caption: Reactant-Product relationship and TLC correlation.

By following these detailed protocols, researchers can effectively synthesize this compound and confidently monitor the reaction's progress using thin-layer chromatography, ensuring timely quenching and maximizing product yield and purity.

References

N-(4-Acetylphenyl)-2-chloroacetamide: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-(4-Acetylphenyl)-2-chloroacetamide is a readily accessible synthetic intermediate that serves as a valuable building block for the discovery of novel bioactive molecules. Its strategic placement of reactive functional groups—a chloroacetamide moiety susceptible to nucleophilic substitution and an acetyl group that can be readily modified—provides a versatile platform for the synthesis of a diverse array of heterocyclic and substituted acetamide derivatives. This document provides an overview of its applications in synthesizing compounds with anti-inflammatory, antimicrobial, and anticancer properties, complete with experimental protocols and quantitative data to guide researchers in their drug discovery endeavors.

Synthetic Versatility and Applications

The reactivity of this compound is primarily centered around the displacement of the chlorine atom by various nucleophiles (such as nitrogen, oxygen, or sulfur) and the chemical transformation of the acetyl group. These reactions pave the way for the construction of complex molecular architectures with a wide range of pharmacological activities.

Anti-inflammatory Agents

This compound is a key precursor for the synthesis of potent anti-inflammatory agents, particularly those targeting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical enzymes in the inflammatory cascade.[1][2] By reacting with various cinnamic acids and subsequent modification, hybrid molecules with dual COX/LOX inhibitory activity have been developed.[1]

Antimicrobial Agents

The chloroacetamide scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The introduction of various heterocyclic rings, such as benzothiazole and thiophene, via reaction at the chloroacetamide position has yielded compounds with notable antibacterial and antioxidant properties.

Anticancer Agents

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[5][6] By incorporating this building block into larger molecular frameworks, researchers have developed compounds that exhibit cytotoxicity against various cancer cell lines. The acetyl group can be a key site for derivatization to explore structure-activity relationships (SAR) for enhanced potency and selectivity.[6]

Data Presentation

Table 1: Synthesis of this compound and a Representative Derivative
ProductReagents and ConditionsYield (%)Reference
This compound4-Aminoacetophenone, Chloroacetyl chloride, K₂CO₃, DCM, rt, 3 hNot specified[1][2]
2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamateThis compound, Cinnamic acid, Et₃N, KI, DMF, rt, 44 h; then NH₂OH·HCl, CH₃COONa, EtOH, rt, 26 hNot specified[1]
Table 2: Biological Activity of this compound Derivatives
Compound TypeTarget/OrganismActivity MetricValueReference
Cinnamic acid-nitric oxide (NO) donor hybridsLipoxygenase (LOX) InhibitionIC₅₀Low μM range[1]
Cinnamic acid-nitric oxide (NO) donor hybridsCyclooxygenase-2 (COX-2) Inhibition% InhibitionSignificant[1]
Thiazolin-4-one derivative (11)Escherichia coliGrowth Inhibitory Activity80.8%
Sulfide derivative (14)Staphylococcus aureusGrowth Inhibitory Activity91.7%
Thiosemicarbazone derivative (10)Antioxidant Activity (ABTS assay)% Inhibition82.6%
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureusAntimicrobial ActivityEffective[3][4]
N-(substituted phenyl)-2-chloroacetamidesMethicillin-resistant S. aureus (MRSA)Antimicrobial ActivityEffective[3][4]
N-(substituted phenyl)-2-chloroacetamidesEscherichia coliAntimicrobial ActivityLess Effective[3][4]
N-(substituted phenyl)-2-chloroacetamidesCandida albicansAntimicrobial ActivityModerately Effective[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the general synthesis of the title compound from 4-aminoacetophenone.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminoacetophenone in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid potassium carbonate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a thiol, amine, or alcohol)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Dimethylformamide (DMF), Acetone)

  • Potassium iodide (KI) (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer or microwave reactor

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the nucleophile and the base to the solution. A catalytic amount of potassium iodide can be added to facilitate the reaction.[1]

  • The reaction can be stirred at room temperature, heated, or subjected to microwave irradiation depending on the reactivity of the nucleophile.[2] For example, reactions with cinnamic acids were stirred at room temperature for 44 hours[1], while reactions with other nucleophiles were carried out in a microwave at 50 °C for 5 minutes.[2]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Building Block cluster_products Bioactive Derivatives 4-Aminoacetophenone 4-Aminoacetophenone This compound This compound 4-Aminoacetophenone->this compound Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->this compound Anti-inflammatory Agents Anti-inflammatory Agents This compound->Anti-inflammatory Agents Nucleophilic Substitution & Derivatization Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Heterocycle Formation Anticancer Agents Anticancer Agents This compound->Anticancer Agents Scaffold Elaboration

Caption: Synthetic utility of this compound.

Experimental_Workflow Start Synthesis of This compound Step1 Nucleophilic Substitution with diverse nucleophiles Start->Step1 Step2 Derivatization of the acetyl group Step1->Step2 Step3 Purification and Characterization Step2->Step3 Step4 Biological Screening (e.g., enzyme assays, MIC) Step3->Step4 Step5 Structure-Activity Relationship (SAR) Studies Step4->Step5 End Lead Optimization Step5->End

Caption: Drug discovery workflow.

Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes LOX Enzymes LOX Enzymes Arachidonic Acid->LOX Enzymes Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes COX Enzymes->Prostaglandins & Thromboxanes Leukotrienes Leukotrienes LOX Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins & Thromboxanes->Inflammation Leukotrienes->Inflammation Derivative Bioactive Derivative (e.g., Cinnamic Acid Hybrid) Derivative->COX Enzymes Inhibition Derivative->LOX Enzymes Inhibition

Caption: Inhibition of inflammatory pathways.

References

Application Notes and Protocols for the Scaled-Up Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a key intermediate in the synthesis of various pharmaceutical compounds and organic molecules. As the demand for these final products increases, the need for a robust and scalable synthesis of this intermediate becomes critical. Transitioning a chemical synthesis from a laboratory setting to a larger scale presents numerous challenges, including ensuring consistent yield and purity, managing reaction exotherms, and maintaining safe operating conditions.

These application notes provide a detailed protocol for the scaled-up synthesis of this compound from 4-aminoacetophenone and chloroacetyl chloride. The protocol is designed to address common scale-up challenges and to provide a framework that can be adapted to specific equipment and facility constraints. Safety considerations for handling hazardous reagents at a larger scale are also emphasized.

Signaling Pathway and Logical Relationships

The synthesis of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminoacetophenone 4-Aminoacetophenone Nucleophilic_Attack Nucleophilic Attack 4-Aminoacetophenone->Nucleophilic_Attack Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Collapses Deprotonation Deprotonation Elimination->Deprotonation Followed by Product N-(4-Acetylphenyl)- 2-chloroacetamide Deprotonation->Product Yields

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

Reagents:

  • 4-Aminoacetophenone (Starting Material)

  • Chloroacetyl Chloride (Reagent)

  • Triethylamine (Base)

  • Dichloromethane (DCM) (Solvent)

  • Deionized Water (for washing)

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale, e.g., 50 L or 100 L) with overhead stirring, temperature probe, and condenser.

  • Addition funnel with pressure equalization for controlled addition of chloroacetyl chloride.

  • Inert gas (Nitrogen or Argon) supply.

  • Temperature control unit (chiller/heater).

  • Filtration apparatus suitable for large volumes (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and a respirator with an appropriate cartridge for acid gases and organic vapors.

Scaled-Up Synthesis Protocol

Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated area, preferably a walk-in fume hood, by personnel trained in handling hazardous chemicals.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).

    • Set up the reactor with an overhead stirrer, temperature probe, condenser, and an addition funnel.

    • Connect the reactor jacket to a temperature control unit and cool to 0-5 °C.

  • Reaction Mixture Preparation:

    • Charge the reactor with 4-aminoacetophenone (1.0 eq).

    • Add dichloromethane (DCM) as the solvent (e.g., 10 L per kg of 4-aminoacetophenone).

    • Begin stirring to dissolve the 4-aminoacetophenone.

    • Once dissolved, add triethylamine (1.1 eq) to the reactor.

  • Addition of Chloroacetyl Chloride:

    • Slowly add chloroacetyl chloride (1.05 eq) to the addition funnel.

    • Add the chloroacetyl chloride dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. The addition is exothermic and requires careful monitoring.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • Upon reaction completion, cool the mixture to 10-15 °C.

    • Slowly quench the reaction by adding deionized water (e.g., 5 L per kg of starting material).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

    • Isolate the purified crystals by filtration.

    • Wash the crystals with cold ethanol.

    • Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative data for a hypothetical scaled-up synthesis of this compound.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
4-Aminoacetophenone10.0 g (0.074 mol)1.0 kg (7.4 mol)
Chloroacetyl Chloride8.8 g (0.078 mol)0.88 kg (7.8 mol)
Triethylamine8.2 g (0.081 mol)0.82 kg (8.1 mol)
Solvent
Dichloromethane100 mL10 L
Reaction Conditions
Initial Temperature0-5 °C0-5 °C
Reaction TemperatureRoom TemperatureRoom Temperature
Reaction Time3 hours4 hours
Product
Theoretical Yield15.6 g1.56 kg
Actual Yield13.3 g1.33 kg
Yield (%)85%[1]~85%
Purity (by HPLC)>98%>98%

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product A Reactor Setup and Inerting B Charge 4-Aminoacetophenone and DCM A->B C Add Triethylamine B->C D Slow Addition of Chloroacetyl Chloride (0-10°C) C->D E Stir at Room Temperature (3-4 hours) D->E F Reaction Monitoring (TLC/HPLC) E->F G Quench with Water F->G If complete H Phase Separation G->H I Aqueous Washes (HCl, NaHCO3, Brine) H->I J Drying and Solvent Removal I->J K Recrystallization from Ethanol J->K L Filtration and Washing K->L M Vacuum Drying L->M N This compound M->N

Caption: Scaled-up synthesis workflow for this compound.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and biological activities of N-(4-Acetylphenyl)-2-chloroacetamide and its derivatives. The protocols detail both conventional and microwave-assisted synthesis methods, offering a time-efficient and effective alternative for chemical synthesis.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of a variety of heterocyclic compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloroacetamide group provides a reactive site for further molecular modifications, making it a valuable scaffold in drug discovery and development. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for these reactions.

Applications in Drug Development

Derivatives of this compound have shown promise in several therapeutic areas:

  • Antimicrobial Agents: Many derivatives have demonstrated significant activity against various strains of bacteria and fungi. For instance, some synthesized thiosemicarbazone and sulfide derivatives have shown potent antibacterial activity against Escherichia coli and Staphylococcus aureus.[1] Halogenated p-substituted phenyl ring derivatives have been identified as particularly active against Gram-positive bacteria and pathogenic yeasts.

  • Anticancer Agents: Certain derivatives have exhibited cytotoxic activity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes in cancer cell proliferation and survival.

  • Anti-inflammatory Agents: Some derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol describes the synthesis of the parent compound using traditional heating methods.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminoacetophenone in dichloromethane (DCM) in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization Data:

  • Molecular Formula: C₁₀H₁₀ClNO₂

  • Molecular Weight: 211.65 g/mol

  • Melting Point: 153-155 °C[4]

  • Appearance: White to off-white solid

Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of derivatives of this compound using microwave irradiation. This method is adapted from the synthesis of related oxime hybrids.[2][3]

Materials:

  • This compound

  • Nucleophile (e.g., substituted thiols, amines, or other reactive species)

  • Triethylamine (Et₃N)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • Microwave synthesizer

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave-safe reaction vial, combine this compound, the desired nucleophile, triethylamine, and a catalytic amount of potassium iodide in dimethylformamide (DMF).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 50 W and maintain the temperature at 50 °C.[3] The reaction time will vary depending on the specific nucleophile used (typically 5-15 minutes).[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 3 hours[2][3]5 - 15 minutes[3]
Temperature Room Temperature[2][3]50 °C[3]
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Yield Moderate to HighOften Higher than Conventional

Table 2: Biological Activity of Selected this compound Derivatives

Derivative TypeBiological ActivityTarget Organism/Cell LineReference
ThiosemicarbazoneAntibacterialE. coli, S. aureus[1]
SulfideAntibacterialE. coli, S. aureus[1]
Cinnamic Acid HybridsAnti-inflammatoryCOX-2, LOX[2]
Oxime HybridsCytotoxicVarious cancer cell lines[2]
Halogenated phenylAntimicrobialGram-positive bacteria, Yeasts

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start Starting Materials (4-Aminoacetophenone, Chloroacetyl chloride) conv_synth Conventional Synthesis (DCM, K2CO3, RT, 3h) start->conv_synth Method 1 mw_synth Microwave-Assisted Synthesis (DMF, Et3N, KI, 50°C, 5-15 min) start->mw_synth Method 2 product N-(4-Acetylphenyl)-2- chloroacetamide Derivatives conv_synth->product mw_synth->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization bio_assay Biological Assays (Antimicrobial, Anticancer, Anti-inflammatory) characterization->bio_assay data_analysis Data Analysis bio_assay->data_analysis

Figure 1. General experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor phospholipase Phospholipase A2 receptor->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox COX Enzymes arachidonic_acid->cox lox LOX Enzymes arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammatory Response prostaglandins->inflammation leukotrienes->inflammation inhibitor N-(4-Acetylphenyl)-2- chloroacetamide Derivatives inhibitor->cox inhibitor->lox stimulus Inflammatory Stimulus stimulus->receptor

Figure 2. Potential anti-inflammatory mechanism of action via inhibition of COX and LOX pathways.

References

Application Notes and Protocols: One-Pot Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of N-(4-Acetylphenyl)-2-chloroacetamide, a versatile intermediate in the development of novel therapeutic agents. The protocols outlined below are designed for reproducibility and scalability in a research setting.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of heterocyclic compounds. Its reactive chloroacetamide moiety allows for facile nucleophilic substitution, making it an ideal starting material for generating diverse molecular scaffolds for drug discovery programs. Derivatives of this compound have shown promise as antimicrobial and antioxidant agents.[1][2][3] This document details the synthetic procedures for this compound and its subsequent one-pot conversion to biologically active molecules.

Synthesis of this compound

There are multiple established protocols for the synthesis of this compound. Below are two common methods with varying solvents and bases.

Method 1: Synthesis in Dichloromethane (DCM) with Potassium Carbonate

This method employs potassium carbonate as a base and dichloromethane as the solvent, offering a straightforward and efficient synthesis.[4][5]

Experimental Protocol:

  • To a solution of 4-aminoacetophenone (1 equivalent) in dichloromethane (DCM), add potassium carbonate (K2CO3, 1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Method 2: Synthesis in Dimethylformamide (DMF) with Triethylamine

This protocol utilizes triethylamine as a base in a polar aprotic solvent, dimethylformamide.[1]

Experimental Protocol:

  • Dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in dimethylformamide (DMF, 30 mL).[1]

  • Add chloroacetyl chloride (0.015 mol, 1.19 mL) to the solution.[1]

  • Add 4-5 drops of triethylamine to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Monitor the reaction by TLC using a mobile phase of Toluene:Acetone (7:3).[1]

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.[1]

  • Filter the resulting precipitate and wash with cold water.

  • Crystallize the product from ethanol to obtain pure this compound.[1]

Data Presentation
ParameterMethod 1 (DCM/K2CO3)[4][5]Method 2 (DMF/Et3N)[1]
Starting Material 4-aminoacetophenone4-aminoacetophenone
Reagents Chloroacetyl chloride, K2CO3Chloroacetyl chloride, Triethylamine
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Reaction Time 3 hours4 hours
Temperature Room TemperatureRoom Temperature
Yield Not explicitly stated85%
Melting Point Not explicitly stated154°C
Product Purity HighHigh
Characterization -IR, 1H NMR, 13C NMR, Mass Spec

One-Pot Synthesis of Benzothiazole Derivatives

This compound is an excellent substrate for one-pot reactions to generate more complex heterocyclic structures. The following protocol describes a one-pot synthesis of N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide.

Experimental Protocol:

  • In a single reaction vessel, combine this compound (0.01 mol, 2.11 g), 2-mercaptobenzothiazole (0.01 mol, 1.67 g), and potassium carbonate (0.02 mol, 2.76 g) in acetone (25 mL).[1]

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Monitor the reaction progress by TLC using a mobile phase of Toluene:Acetone (8:2).[1]

  • After completion, pour the reaction mixture into water and stir for 1 hour.[1]

  • Collect the precipitate by filtration and dry thoroughly.[1]

  • Recrystallize the product from methanol to yield the pure N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide.[1]

Data Presentation
ParameterValue[1]
Starting Material This compound
Reagents 2-mercaptobenzothiazole, K2CO3
Solvent Acetone
Reaction Time 4 hours
Temperature Room Temperature
Yield 80%
Melting Point 168-170°C
Product N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide
Characterization IR, 1H NMR, 13C NMR, Mass Spec, Elemental Analysis

Experimental Workflows

Synthesis of this compound cluster_0 Method 1: DCM/K2CO3 cluster_1 Method 2: DMF/Et3N 4-aminoacetophenone_1 4-aminoacetophenone DCM_K2CO3 DCM, K2CO3 4-aminoacetophenone_1->DCM_K2CO3 Chloroacetyl_chloride_1 Chloroacetyl chloride (dropwise, 0°C) DCM_K2CO3->Chloroacetyl_chloride_1 Stir_RT_3h_1 Stir at RT 3 hours Chloroacetyl_chloride_1->Stir_RT_3h_1 Workup_1 Filtration, Aqueous Workup Stir_RT_3h_1->Workup_1 Product_1 N-(4-Acetylphenyl)- 2-chloroacetamide Workup_1->Product_1 4-aminoacetophenone_2 4-aminoacetophenone DMF_Et3N DMF, Triethylamine 4-aminoacetophenone_2->DMF_Et3N Chloroacetyl_chloride_2 Chloroacetyl chloride DMF_Et3N->Chloroacetyl_chloride_2 Stir_RT_4h_2 Stir at RT 4 hours Chloroacetyl_chloride_2->Stir_RT_4h_2 Workup_2 Precipitation in ice water Stir_RT_4h_2->Workup_2 Product_2 N-(4-Acetylphenyl)- 2-chloroacetamide Workup_2->Product_2

Caption: Synthetic routes for this compound.

One-Pot Synthesis of Benzothiazole Derivative Start N-(4-Acetylphenyl)- 2-chloroacetamide Reagents 2-mercaptobenzothiazole, K2CO3, Acetone Start->Reagents Reaction Stir at RT 4 hours Reagents->Reaction Workup Precipitation in water, Filtration Reaction->Workup Product N-(4-acetylphenyl)-2- (benzo[d]thiazol-2-ylthio)acetamide Workup->Product

Caption: One-pot synthesis of a benzothiazole derivative.

Applications in Drug Discovery

The synthesized this compound and its derivatives serve as valuable scaffolds for identifying new drug candidates. The primary application lies in the generation of compound libraries for screening against various biological targets.

Drug Discovery Application Synthesis One-Pot Synthesis of Derivative Library Screening Biological Screening Synthesis->Screening Antimicrobial Antimicrobial Assays (e.g., MIC determination) Screening->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH assay) Screening->Antioxidant Hit_ID Hit Identification Antimicrobial->Hit_ID Antioxidant->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Application of synthesized compounds in drug discovery.

While specific signaling pathways for these compounds are not yet fully elucidated, their demonstrated antimicrobial and antioxidant activities suggest potential interference with microbial growth pathways and cellular redox homeostasis.[2][3] Further research is warranted to identify specific molecular targets and mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the chloroacetylation of 4-aminoacetophenone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Q2: What is a typical yield for this synthesis?

A2: Reported yields can vary depending on the specific reaction conditions, but a yield of around 85% has been documented.[2] Optimization of parameters such as solvent, base, and temperature can significantly influence the final yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase, such as a 7:3 mixture of Toluene and Acetone, can be used to separate the starting material (4-aminoacetophenone) from the product.[2]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Chloroacetyl chloride is a corrosive and lachrymatory substance. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also be exothermic, so proper temperature control is important.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: 4-aminoacetophenone may have oxidized, or the chloroacetyl chloride may have hydrolyzed due to moisture.1. Use fresh or purified 4-aminoacetophenone. Ensure chloroacetyl chloride is handled under anhydrous conditions.
2. Inappropriate Base: The base used may not be strong enough or may be sterically hindered.2. Consider using a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate.[2][3]
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.3. Typically, a slight excess (e.g., 1.5 equivalents) of chloroacetyl chloride is used to ensure complete consumption of the starting amine.[2]
4. Suboptimal Temperature: The reaction may be too slow at very low temperatures or lead to side reactions at higher temperatures.4. Most protocols suggest running the reaction at room temperature.[2][3][4] If the reaction is sluggish, gentle warming can be considered while monitoring for impurities with TLC.
Product is Difficult to Purify or Contains Impurities 1. Presence of Unreacted Starting Material: The reaction may not have gone to completion.1. Increase the reaction time and monitor by TLC until the starting material spot disappears.[2]
2. Formation of Di-acylated Byproduct: The primary amine of the product could potentially react with another molecule of chloroacetyl chloride.2. Add the chloroacetyl chloride dropwise to the solution of 4-aminoacetophenone at a controlled temperature to minimize this side reaction.
3. Hydrolysis of Chloroacetyl Chloride: Presence of water can lead to the formation of chloroacetic acid, which can complicate purification.3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
4. Colored Impurities: Oxidation of the amine or other side reactions can lead to discoloration.4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the crude product promptly via recrystallization, for example, from ethanol.[2]
Reaction Fails to Start 1. Poor Solubility of Reactants: The starting materials may not be sufficiently dissolved in the chosen solvent.1. Select a solvent in which both 4-aminoacetophenone and the base are soluble. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents.[2][3][4]
2. Ineffective Mixing: Poor stirring can lead to localized high concentrations of reactants and side reactions.2. Ensure vigorous and efficient stirring throughout the reaction.

Data Presentation: Reaction Condition Comparison

Starting MaterialAcylating AgentBaseSolventTemp.TimeYieldReference
4-aminoacetophenoneChloroacetyl chlorideTriethylamineDMFRoom Temp.4 hrs85%[2]
4-aminoacetophenoneChloroacetyl chlorideK₂CO₃DCMRoom Temp.3 hrsNot Specified[3][4]
Aromatic AminesChloroacetyl chlorideTriethylamineBenzeneNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in DMF[2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (0.01 mol) in 30 mL of Dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add chloroacetyl chloride (0.015 mol) dropwise, followed by the addition of 4-5 drops of triethylamine.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).

  • Work-up: Once the reaction is complete, pour the solution into 50 mL of ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis using Potassium Carbonate in DCM[3][4]
  • Reaction Setup: Combine 4-aminoacetophenone and potassium carbonate (K₂CO₃) in Dichloromethane (DCM) in a suitable reaction flask.

  • Addition of Acylating Agent: Add chloroacetyl chloride to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: Details for work-up and purification are not explicitly provided but would typically involve filtration to remove the inorganic base, followed by washing the organic layer, drying, and solvent evaporation. The crude product would then be purified, likely by recrystallization.

Visualizations

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product 4-aminoacetophenone 4-aminoacetophenone Reaction Stir at Room Temp (e.g., 4 hours) 4-aminoacetophenone->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Pour into Ice Water Monitoring->Workup Reaction Complete Purification Filter & Recrystallize (from Ethanol) Workup->Purification Final_Product N-(4-Acetylphenyl)-2- chloroacetamide Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield Issue Check_Completion Is the reaction complete (checked by TLC)? Start->Check_Completion Check_Reagents Are reagents fresh and anhydrous? Check_Completion->Check_Reagents Yes Sol_Time Increase reaction time and/or apply gentle heat. Check_Completion->Sol_Time No Check_Stoichiometry Is stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Sol_Reagents Use fresh/purified reagents. Ensure anhydrous conditions. Check_Reagents->Sol_Reagents No Sol_Stoichiometry Adjust molar ratios, use slight excess of chloroacetyl chloride. Check_Stoichiometry->Sol_Stoichiometry No Sol_Base_Solvent Re-evaluate base and solvent choice for optimal reactivity and solubility. Check_Stoichiometry->Sol_Base_Solvent Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-aminoacetophenone with chloroacetyl chloride. A base, such as potassium carbonate or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the most common side products I might encounter in this synthesis?

While the primary reaction is generally efficient, several side products can form under suboptimal conditions. These include:

  • Diacylated Byproduct: Although 4-aminoacetophenone has a single amino group, under harsh conditions or with incorrect stoichiometry, a diacylated product, N,N-bis(chloroacetyl)-4-aminoacetophenone, may form in small amounts.

  • Hydrolysis Product: Chloroacetyl chloride is highly reactive towards moisture. Any water present in the reaction solvent or on the glassware will lead to the formation of chloroacetic acid.[2][3][4][5]

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of residual 4-aminoacetophenone.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, incorrect temperature, or poor mixing.

  • Hydrolysis of Chloroacetyl Chloride: The presence of moisture is a primary cause of low yields as it consumes the chloroacetyl chloride.[2][3][4][5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a portion of the limiting reagent remaining unreacted.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction or recrystallization steps if the solvent systems are not optimized.

Q4: I am observing an unexpected impurity in my NMR spectrum. How can I identify it?

Common impurities can often be identified by their characteristic NMR signals.

  • 4-Aminoacetophenone: Look for the characteristic signals of the unreacted starting material.

  • Chloroacetic Acid: This hydrolysis product will present as a singlet, typically shifted downfield from the methylene protons of the desired product.

  • Diacylated Byproduct: If formed, this would likely show a more complex aromatic region and a different chemical shift for the N-acetyl protons compared to the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Formation Moisture in the reaction: Chloroacetyl chloride has hydrolyzed.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Reagents: 4-aminoacetophenone or chloroacetyl chloride may have degraded.Use fresh or purified reagents. Verify the purity of starting materials via appropriate analytical techniques (e.g., NMR, melting point).
Incorrect Base: The base used may not be effective in neutralizing the HCl generated.Use a suitable non-nucleophilic base such as potassium carbonate or triethylamine.
Presence of Multiple Spots on TLC Formation of Side Products: Conditions may be promoting the formation of byproducts.Carefully control the reaction temperature, typically by adding the chloroacetyl chloride solution dropwise at a low temperature (e.g., 0-5 °C). Ensure the correct stoichiometry of reactants is used.
Incomplete Reaction: Starting material is still present.Increase the reaction time or slightly elevate the temperature after the initial addition of chloroacetyl chloride. Monitor the reaction progress by TLC.
Product is an Oil or Difficult to Crystallize Presence of Impurities: Impurities can inhibit crystallization.Purify the crude product using column chromatography to remove side products and unreacted starting materials. Ensure the recrystallization solvent is appropriate and used in the correct volume.
Product is Discolored Decomposition: The product or starting materials may be degrading due to excessive heat or prolonged reaction times.Avoid excessive heating during the reaction and workup. Minimize the reaction time once the starting material is consumed.

Experimental Protocol

Below is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with vigorous stirring over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Quench the reaction by slowly adding deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizing the Synthesis and Potential Side Reactions

To aid in understanding the chemical processes involved, the following diagrams illustrate the main reaction pathway and potential side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Aminoacetophenone 4-Aminoacetophenone Product N-(4-Acetylphenyl)- 2-chloroacetamide 4-Aminoacetophenone->Product Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product

Caption: Main synthesis pathway of this compound.

Side_Reactions Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetic_Acid Chloroacetic Acid Chloroacetyl_Chloride->Chloroacetic_Acid Hydrolysis Diacylated_Product N,N-bis(chloroacetyl)- 4-aminoacetophenone Chloroacetyl_Chloride->Diacylated_Product Diacylation (minor) Water Water (Moisture) Water->Chloroacetic_Acid 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->Diacylated_Product

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of 4-Aminoacetophenone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove unreacted 4-aminoacetophenone from their reaction products.

Frequently Asked Questions (FAQs)

Q1: I have unreacted 4-aminoacetophenone in my final product. What is the most straightforward method to remove it?

A1: The most direct method is typically an acid-base extraction. 4-Aminoacetophenone has a basic amino group that can be protonated in an acidic solution, making it soluble in an aqueous acidic layer. Your product, if it is not basic, will remain in the organic layer.

Q2: When is recrystallization a suitable method for purification?

A2: Recrystallization is a good option if your desired product and the unreacted 4-aminoacetophenone have significantly different solubilities in a particular solvent system. This method is effective if the product crystallizes in a pure form upon cooling, leaving the 4-aminoacetophenone and other impurities in the solvent.

Q3: Can I use column chromatography to separate my product from 4-aminoacetophenone?

A3: Yes, column chromatography is a powerful technique for separating compounds based on their different affinities for the stationary phase. Due to the polar amino and ketone groups, 4-aminoacetophenone is a relatively polar compound. If your product has a significantly different polarity, separation on a silica or alumina column is feasible.

Q4: My product is also sensitive to acid. What are my options?

A4: If your product is acid-labile, you should avoid acid-base extraction with strong acids. You could consider using a very mild acidic wash, or alternatively, rely on column chromatography or recrystallization for purification. For column chromatography, you can use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent the amine from strongly adsorbing to the silica gel.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion formation during acid-base extraction. The organic and aqueous layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite.
Product does not crystallize during recrystallization. - The solution is not saturated (too much solvent was used). - The cooling process is too rapid. - Impurities are inhibiting crystal formation.- Boil off some of the solvent to concentrate the solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product.
4-Aminoacetophenone co-elutes with the product during column chromatography. The polarity of the eluent is too high, or the polarities of the product and starting material are too similar.- Use a less polar solvent system. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
Streaking or tailing of the 4-aminoacetophenone spot on a TLC plate. The basic amine is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (e.g., 0.1-1%) to the developing solvent to neutralize the acidic sites on the silica.

Data Presentation

Solubility of 4-Aminoacetophenone in Common Solvents

The following table summarizes the solubility of 4-aminoacetophenone, which is crucial for selecting an appropriate solvent for extraction or recrystallization.[1][2][3][4][5]

SolventSolubilityNotes
WaterSparingly soluble in cold water, more soluble in hot water.[5]The amino group allows for some water solubility.
1M Hydrochloric Acid (HCl)Soluble.[4]The basic amino group is protonated to form a water-soluble salt.
1M Sodium Hydroxide (NaOH)Insoluble.[4]The compound does not have an acidic proton to react with the base.
EthanolSoluble.[1][2][3][5]A good solvent for many organic compounds.
MethanolSoluble.Similar to ethanol.
AcetoneSoluble.[1][2][3]A polar aprotic solvent.
Ethyl AcetateSoluble.[4]A moderately polar solvent, good for extractions.
DichloromethaneSoluble.A common solvent for organic reactions and extractions.
Diethyl EtherSoluble.[5]A common solvent for extractions.
ChloroformSoluble.[1][2][3]A non-polar solvent.
BenzeneLimited solubility.[5]A non-polar aromatic solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove the basic 4-aminoacetophenone from a neutral or acidic organic product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the organic layer, and the bottom will be the aqueous layer (confirm by adding a drop of water).

  • Drain the lower aqueous layer into a flask. This layer now contains the protonated 4-aminoacetophenone.

  • Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete removal of the amine.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol is suitable if the product and 4-aminoacetophenone have different solubilities in a chosen solvent.

Materials:

  • Crude product containing 4-aminoacetophenone.

  • Recrystallization solvent (e.g., ethanol/water, toluene).

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent to its boiling point.

  • Add the minimum amount of hot solvent to the crude product to just dissolve it completely.

  • If the solution is colored and the product is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Column Chromatography

This method is ideal for separating compounds with different polarities.

Materials:

  • Crude product.

  • Silica gel (or alumina).

  • Chromatography column.

  • Eluent (a solvent or mixture of solvents, e.g., hexane/ethyl acetate).

  • Sand.

  • Cotton or glass wool.

  • Collection tubes or flasks.

  • Thin Layer Chromatography (TLC) plates and chamber.

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Add a thin layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp or with a staining agent.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions to obtain the purified product.

Mandatory Visualization

Purification_Workflow start Crude Product with Unreacted 4-Aminoacetophenone product_properties Assess Product Properties: - Acid/Base Stability - Polarity Difference - Solubility Difference start->product_properties acid_base_extraction Acid-Base Extraction product_properties->acid_base_extraction  Product is not base-sensitive  and has different acidity/basicity recrystallization Recrystallization product_properties->recrystallization  Significant solubility difference  between product and impurity column_chromatography Column Chromatography product_properties->column_chromatography  Significant polarity difference pure_product Pure Product acid_base_extraction->pure_product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: N-(4-Acetylphenyl)-2-chloroacetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-(4-Acetylphenyl)-2-chloroacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete Reaction: The reaction between 4-aminoacetophenone and chloroacetyl chloride may not have gone to completion.- Ensure the reaction is stirred for the recommended duration (typically 3 hours).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly moisture-sensitive and can hydrolyze to chloroacetic acid, reducing the amount available to react with the amine.[1][3][4][5]- Use anhydrous solvents (e.g., dry Dichloromethane - DCM). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add chloroacetyl chloride dropwise to the reaction mixture to control the exothermic reaction and minimize side reactions.
Oily or Gummy Product Instead of a Solid Presence of Impurities: The crude product may contain unreacted starting materials or side products that are oily at room temperature.- Attempt to triturate the oily product with a non-polar solvent like hexanes or diethyl ether to induce crystallization of the desired product. - If trituration fails, proceed with column chromatography for purification.
Difficulty in Recrystallization Inappropriate Solvent System: The chosen solvent may be too good or too poor at dissolving the compound at different temperatures.- Perform a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent pair. Good single solvents for recrystallization dissolve the compound when hot but not when cold. Common solvent systems to try include ethanol/water, methanol/water, or ethyl acetate/hexanes.
Supersaturation: The solution may be supersaturated, preventing crystal formation.- Scratch the inside of the flask with a glass rod to provide a surface for nucleation. - Add a seed crystal of pure this compound, if available. - Cool the solution slowly to room temperature, followed by cooling in an ice bath.
Product Contaminated with Starting Material (4-aminoacetophenone) Incomplete Reaction or Insufficient Chloroacetyl Chloride: Not all of the starting amine has reacted.- Ensure an appropriate stoichiometry of reagents is used (typically a slight excess of chloroacetyl chloride). - Purify the crude product using column chromatography.
Product Contaminated with Chloroacetic Acid Hydrolysis of Excess Chloroacetyl Chloride: Excess chloroacetyl chloride hydrolyzed during the aqueous workup.- Wash the organic layer with a dilute solution of sodium bicarbonate during the workup to neutralize and remove the acidic impurity. Be cautious of gas evolution (CO2).
Multiple Spots on TLC After Purification Co-eluting Impurities: Impurities may have similar polarity to the product, making separation by a single purification technique difficult.- If recrystallization was used, try column chromatography with a different solvent system. - If column chromatography was used, try a different eluent system or a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted 4-aminoacetophenone, chloroacetic acid (from the hydrolysis of chloroacetyl chloride), and potentially diacylated byproducts where the nitrogen of the amide is further acylated.[1][3]

Q2: What is a good starting point for a recrystallization solvent system?

A2: A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The starting material, 4-aminoacetophenone, is more polar and will have a lower Rf value than the less polar product, this compound.

Q4: What safety precautions should I take when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water.[4][5] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use anhydrous techniques.

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures.[1][2]

Materials:

  • 4-aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-aminoacetophenone in anhydrous DCM.

  • Add the base (potassium carbonate or triethylamine).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If using a solvent pair, add the anti-solvent (e.g., hot water) dropwise until the solution becomes persistently turbid.

  • Add a few drops of the first solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-aminoacetophenone and base in anhydrous DCM B 2. Add chloroacetyl chloride dropwise at 0 °C A->B C 3. Stir at room temperature for 3 hours B->C D 4. Quench with water C->D E 5. Wash with NaHCO₃ (aq) and brine D->E F 6. Dry and concentrate E->F G 7. Recrystallization or Column Chromatography F->G H Pure N-(4-Acetylphenyl) -2-chloroacetamide G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Crude Product Analysis Impure Is the product impure? Start->Impure Oily Is the product oily? Impure->Oily Yes Pure Pure Product Impure->Pure No Recrystallize Attempt Recrystallization Oily->Recrystallize No Triturate Triturate with non-polar solvent Oily->Triturate Yes CheckPurity Re-analyze Purity Recrystallize->CheckPurity Column Perform Column Chromatography Column->Pure Triturate->Recrystallize CheckPurity->Column No CheckPurity->Pure Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

preventing hydrolysis of N-(4-Acetylphenyl)-2-chloroacetamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the hydrolysis of N-(4-Acetylphenyl)-2-chloroacetamide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during synthesis?

A1: The primary cause of hydrolysis is the presence of water, which can react with the amide bond, particularly under acidic or basic conditions, leading to the formation of 4-aminoacetophenone and chloroacetic acid. Elevated temperatures can also accelerate this unwanted side reaction.

Q2: How can I minimize the risk of hydrolysis?

A2: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Additionally, maintaining a low reaction temperature and using a non-aqueous workup procedure are effective strategies.

Q3: What are the common byproducts of this synthesis, and how can I detect them?

A3: Besides the hydrolysis products (4-aminoacetophenone and chloroacetic acid), other potential byproducts include over-acylated products and unreacted starting materials. These can be detected and quantified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of Product Hydrolysis of the amide product. - Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere. - Maintain a low reaction temperature (e.g., 0-5 °C). - Use a non-aqueous workup if possible.
Incomplete reaction. - Increase the reaction time. - Use a slight excess of chloroacetyl chloride.
Presence of 4-aminoacetophenone in the final product. Significant hydrolysis has occurred. - Follow the recommendations for preventing hydrolysis. - Purify the crude product by recrystallization or column chromatography.
Formation of multiple spots on TLC. Presence of byproducts due to side reactions. - Optimize the stoichiometry of the reactants. - Control the reaction temperature more precisely. - Choose a more selective solvent.

Data Presentation: Impact of Reaction Parameters on Synthesis

The following tables summarize the expected qualitative effects of different reaction parameters on the synthesis of this compound, with a focus on minimizing hydrolysis.

Table 1: Effect of Base Selection

Base Relative Basicity Potential for Hydrolysis Remarks
Potassium Carbonate (K₂CO₃)ModerateLow to ModerateA solid, heterogeneous base that is generally mild and effective for this reaction.[2][3]
Triethylamine (Et₃N)StrongModerateA soluble organic base that is a good scavenger for HCl, but excess can promote side reactions.
PyridineWeakLowA mild base that can also act as a nucleophilic catalyst; however, it can be difficult to remove.

Table 2: Effect of Solvent Selection

Solvent Polarity Anhydrous Availability Potential for Hydrolysis Remarks
Dichloromethane (DCM)Non-polar aproticReadily availableLowAn excellent solvent for this reaction as it is non-protic and easily dried.[2][3]
Dimethylformamide (DMF)Polar aproticCan be driedModerateCan dissolve reactants well but must be thoroughly dried as it is hygroscopic.
AcetonitrilePolar aproticReadily availableLowA good alternative to DCM, but ensure it is anhydrous.
WaterPolar proticN/AHighShould be avoided as a solvent to prevent hydrolysis.[4]

Table 3: Effect of Temperature

Temperature Reaction Rate Rate of Hydrolysis Recommendation
0-5 °CModerateLowIdeal for minimizing hydrolysis and other side reactions.
Room Temperature (~25 °C)FastModerateCommonly used, but care must be taken to exclude moisture.[2][3]
> 40 °CVery FastHighNot recommended as it significantly increases the risk of hydrolysis and byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-aminoacetophenone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add finely ground anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred suspension over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the filtrate with cold water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-aminoacetophenone and anhydrous DCM B Add anhydrous K2CO3 A->B C Cool to 0 °C B->C D Slowly add chloroacetyl chloride in anhydrous DCM C->D E Stir at 0 °C, then warm to RT D->E F Monitor by TLC E->F G Filter reaction mixture F->G H Wash with water and brine G->H I Dry organic layer H->I J Concentrate and recrystallize I->J

Caption: A typical experimental workflow for the synthesis of this compound.

Logic of Preventing Hydrolysis

hydrolysis_prevention cluster_main Synthesis of this compound cluster_conditions Reaction Conditions cluster_hydrolysis Hydrolysis Pathway (to be avoided) Start 4-Aminoacetophenone + Chloroacetyl Chloride Product This compound Start->Product Hydrolysis_Product 4-Aminoacetophenone + Chloroacetic Acid Product->Hydrolysis_Product Hydrolysis Anhydrous_Solvent Anhydrous Solvent (e.g., DCM) Anhydrous_Solvent->Product Prevents Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Product Prevents Low_Temp Low Temperature (0-5 °C) Low_Temp->Product Minimizes Base Mild Base (e.g., K2CO3) Base->Product Facilitates Water Presence of Water Water->Hydrolysis_Product

Caption: Key factors in preventing the hydrolysis of the amide product during synthesis.

References

optimizing reaction temperature for N-(4-Acetylphenyl)-2-chloroacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Acetylphenyl)-2-chloroacetamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the reaction of 4-aminoacetophenone with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of 4-aminoacetophenone attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base, such as triethylamine or potassium carbonate, is often used to neutralize the HCl produced.[1][2][3]

Q2: What is a typical reaction temperature for this synthesis?

A2: Many reported procedures carry out the reaction at room temperature.[1][2][3] However, some protocols suggest maintaining the temperature between 0-5°C, especially during the addition of reagents, to control the exothermic nature of the reaction and minimize side products.[4]

Q3: What are some common solvents used for this synthesis?

A3: Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents for this reaction.[1][2][3] The choice of solvent can influence reaction rate and product purity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[1] A suitable mobile phase, such as a mixture of toluene and acetone (e.g., 7:3 or 8:2 ratio), can be used to separate the starting material from the product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions could be occurring at higher temperatures.[4]Systematically vary the reaction temperature (e.g., 0-5°C, room temperature, 40°C) to find the optimal condition for your specific setup.
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction using TLC until the starting material (4-aminoacetophenone) is no longer visible.
Moisture in Reaction: Chloroacetyl chloride is highly reactive with water, which can lead to its decomposition and lower yields.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Impure Product Side Reactions: At higher temperatures, there is an increased chance of side reactions, such as the replacement of the chlorine atom.[4]Maintain a lower reaction temperature (0-5°C) and ensure slow, controlled addition of chloroacetyl chloride.[4]
Excess Reagents: Using a large excess of chloroacetyl chloride can lead to the formation of di-acylated byproducts.Use a slight excess of chloroacetyl chloride (e.g., 1.1-1.5 equivalents) and add it dropwise to the reaction mixture.
Reaction Not Starting Poor Quality Reagents: The 4-aminoacetophenone or chloroacetyl chloride may be old or degraded.Use freshly opened or purified reagents.
Insufficient Base: If a base is used to scavenge HCl, an insufficient amount will result in a buildup of acid, which can protonate the amine and stop the reaction.Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, potassium carbonate) is used.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Triethylamine or Potassium Carbonate

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in the chosen anhydrous solvent (DCM or DMF).

  • Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath to 0-5°C with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled mixture using a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at the desired temperature (e.g., continue at 0-5°C or allow to warm to room temperature) for a specified time (e.g., 3-4 hours).[1][2]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.[1]

  • The crude product is collected by filtration, washed with cold water, and dried.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data)

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Observations
0-5480Clean reaction, minimal byproducts observed by TLC.
20-25 (Room Temp)385Faster reaction, some minor impurities detected.[1]
40275Reaction is very fast, but significant byproduct formation is noted.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Product Yield check_temp Was the reaction temperature optimized? start->check_temp optimize_temp Action: Systematically vary temperature (e.g., 0-5°C, RT, 40°C) check_temp->optimize_temp No check_time Was the reaction run to completion? check_temp->check_time Yes optimize_temp->check_time monitor_tlc Action: Monitor reaction by TLC until starting material is consumed check_time->monitor_tlc No check_moisture Were anhydrous conditions maintained? check_time->check_moisture Yes monitor_tlc->check_moisture dry_reagents Action: Use oven-dried glassware and anhydrous solvents check_moisture->dry_reagents No end Yield Improved check_moisture->end Yes dry_reagents->end

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow General Experimental Workflow start Start dissolve Dissolve 4-aminoacetophenone and base in anhydrous solvent start->dissolve cool Cool mixture to 0-5°C dissolve->cool add_reagent Slowly add chloroacetyl chloride cool->add_reagent react Stir at desired temperature add_reagent->react monitor Monitor reaction by TLC react->monitor workup Pour into ice water monitor->workup filter Filter and wash the crude product workup->filter purify Recrystallize from ethanol filter->purify end End purify->end

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide. This guide focuses on the critical role of the base in this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the acylation of 4-aminoacetophenone with chloroacetyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.

Q2: Why is the choice of base important in this synthesis?

The base plays a crucial role in the reaction by neutralizing the HCl generated. This prevents the protonation of the starting amine, 4-aminoacetophenone, which would render it non-nucleophilic and halt the reaction. The choice of base can influence reaction rate, yield, and purity of the final product. Tertiary amines, like triethylamine, act as acid scavengers.[1] Inorganic bases such as potassium carbonate and sodium acetate can also be used.[2][3][4][5]

Q3: What are some common bases used for this synthesis?

Commonly used bases include triethylamine (TEA), potassium carbonate (K₂CO₃), and sodium acetate (CH₃COONa).[2][3][4][6] Pyridine has also been mentioned as a base in similar reactions.[4]

Q4: How does the strength of the base affect the reaction?

A sufficiently strong base is required to effectively neutralize the HCl. However, a very strong base might lead to unwanted side reactions, such as hydrolysis of the chloroacetyl chloride or the product. The bases commonly used (TEA, K₂CO₃, sodium acetate) are generally suitable for this purpose.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Ineffective HCl Neutralization: The starting amine (4-aminoacetophenone) may have been protonated by the HCl byproduct, rendering it unreactive.- Ensure the correct stoichiometry of the base is used. An equimolar amount or a slight excess relative to chloroacetyl chloride is typically recommended. - Switch to a different base. If using a weaker base like sodium acetate, consider a stronger base like triethylamine or potassium carbonate.
Base-Induced Hydrolysis: The base may be causing the hydrolysis of chloroacetyl chloride or the this compound product. This is more likely with stronger bases or in the presence of water.- Use an anhydrous solvent. - Add the base slowly to the reaction mixture. - Consider using a milder base like sodium acetate.
Poor Solubility of Base: An inorganic base like potassium carbonate may have poor solubility in the reaction solvent, leading to inefficient neutralization.- Use a solvent in which the base is more soluble. - Use a phase-transfer catalyst if using a biphasic system. - Stir the reaction mixture vigorously to ensure good mixing.
Presence of Impurities Unreacted 4-aminoacetophenone: This can occur if the reaction is incomplete.- Increase the reaction time. - Ensure efficient stirring. - Check the quality of the chloroacetyl chloride.
Side Reactions: The base may promote side reactions, leading to the formation of byproducts.- Lower the reaction temperature. - Change the base to a less reactive one (e.g., from triethylamine to sodium acetate).
Slow Reaction Rate Weak Base: A weak base may not be efficient in neutralizing the HCl, thus slowing down the reaction.- Use a stronger base such as triethylamine or potassium carbonate. - Gently heat the reaction mixture, if the reactants and products are stable at higher temperatures.

Data Presentation: Effect of Base on Synthesis

The following table summarizes reaction conditions for the synthesis of this compound and similar N-aryl-2-chloroacetamides using different bases, as extracted from various studies. Please note that direct comparison is challenging as other reaction parameters also vary.

Base Solvent Temperature Time Yield Reference
Potassium Carbonate (K₂CO₃)Dichloromethane (DCM)Room Temperature3 hNot specified[2][3]
Triethylamine (Et₃N)Dimethylformamide (DMF)Room Temperature4 h85%[6]
Sodium Acetate (CH₃COONa)EthanolNot specifiedNot specifiedNot specified[4][5]
PyridineNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate [2][3]

  • Dissolve 4-aminoacetophenone in dichloromethane (DCM).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Stir the mixture at room temperature.

  • Slowly add chloroacetyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis using Triethylamine [6]

  • Dissolve 4-aminoacetophenone (0.01 mol) in dimethylformamide (DMF) (30 mL).

  • Add triethylamine (4-5 drops).

  • Stir the mixture at room temperature.

  • Add chloroacetyl chloride (0.015 mol) dropwise to the solution.

  • Continue stirring the reaction mixture for 4 hours at room temperature.

  • Monitor the reaction completion by TLC using a mobile phase of Toluene:Acetone (7:3).

  • Pour the reaction mixture into ice water (50 mL).

  • Filter the precipitated product.

  • Recrystallize the product from ethanol to obtain solid brown crystals.

Mandatory Visualizations

reaction_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 4-Aminoacetophenone E Mixing & Stirring (Room Temperature) A->E A->E B Chloroacetyl Chloride B->E B->E C Base (e.g., K2CO3, Et3N) C->E C->E D Solvent (e.g., DCM, DMF) D->E D->E F Quenching / Filtration E->F Reaction Completion E->F G Washing F->G F->G H Drying G->H G->H I Solvent Evaporation H->I H->I J Recrystallization I->J I->J K N-(4-Acetylphenyl)- 2-chloroacetamide J->K J->K

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship A Choice of Base B Reaction Rate A->B affects C Product Yield A->C influences D Product Purity A->D impacts E Side Reactions A->E can promote/ suppress E->C reduces E->D decreases

Caption: Influence of the base on key reaction outcomes in the synthesis.

References

troubleshooting low purity of synthesized N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide, with a focus on resolving issues of low purity.

Troubleshooting Guides & FAQs

Our troubleshooting section is designed to provide direct answers to common problems encountered during the synthesis and purification of this compound.

Q1: My final product has a low melting point and appears impure. What are the likely contaminants?

A1: Low purity in your this compound synthesis can be attributed to several factors. The most common impurities are unreacted starting material, 4-aminoacetophenone, and a di-acylated byproduct, N,N-bis(chloroacetyl)-4-aminoacetophenone. The presence of residual solvent from the workup can also depress the melting point.

Q2: How can I identify the specific impurities in my product?

A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis is effective for initial identification.

  • TLC Analysis: Spot your crude product, pure 4-aminoacetophenone, and your purified product on a TLC plate. The presence of a spot in your crude product that corresponds to the starting material indicates an incomplete reaction. The di-acylated product will likely have a different Rf value than both the starting material and the desired product.

  • Melting Point Analysis: A broad melting point range or a melting point lower than the expected range for the pure product (typically around 145-148 °C) suggests the presence of impurities. If the melting point is close to that of 4-aminoacetophenone (103-107 °C), it is likely the main contaminant.[1][2][3][4][5][6]

Q3: What are the common causes of incomplete reactions or the formation of byproducts?

A3: Several factors can lead to suboptimal results:

  • Inadequate Reaction Conditions: Insufficient reaction time or temperature can lead to unreacted starting material. The acylation of amines is often exothermic, and controlling the temperature is crucial.[7][8]

  • Stoichiometry of Reagents: An incorrect molar ratio of reactants can result in either unreacted starting material or the formation of the di-acylated byproduct. Using a slight excess of the amine can sometimes prevent di-acylation.

  • Base Selection and Amount: The base (e.g., triethylamine, potassium carbonate) is crucial for neutralizing the HCl generated.[7] An insufficient amount of base can halt the reaction, while an inappropriate base can lead to side reactions.

  • Moisture: Chloroacetyl chloride is highly reactive with water. The presence of moisture in the solvent or on the glassware can hydrolyze the acyl chloride, reducing the yield of the desired product.

Q4: How can I purify my this compound if it is impure?

A4: Recrystallization is the most common and effective method for purifying solid organic compounds.[9][10][11]

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][12] For this compound, ethanol is a commonly used solvent.[13] A solvent system such as ethyl acetate/hexane can also be effective, where the crude product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy, followed by slow cooling.

  • Procedure: Dissolve the impure solid in a minimum amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[9][10]

Q5: The yield of my reaction is consistently low. What can I do to improve it?

A5: Low yields can be addressed by optimizing the reaction conditions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. While some acylations are performed at room temperature, gentle heating might be necessary for less reactive amines.[8]

  • Controlled Addition of Reagents: Add the chloroacetyl chloride solution dropwise to the amine solution, especially at the beginning of the reaction, to control the exothermic reaction and minimize side product formation.[7]

  • Effective Workup: During the aqueous workup, ensure complete extraction of the product from the organic layer. Washing the organic layer with a dilute acid can remove any unreacted amine, and a wash with a dilute base can remove any acidic impurities.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound (Product)211.65~145-148White to off-white solid
4-Aminoacetophenone (Starting Material)135.17103-107[1][2][3][4][5][6]Yellow to brown crystals[1]
N,N-bis(chloroacetyl)-4-aminoacetophenone (Byproduct)288.11 (Estimated)(Estimated higher than product)Solid

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base like Potassium Carbonate)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with deionized water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently on a hotplate until the solid dissolves completely.

  • If using a solvent pair like ethyl acetate/hexane, after dissolving in hot ethyl acetate, add hexane dropwise until the solution becomes persistently cloudy. Then add a few drops of ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Mandatory Visualizations

Troubleshooting_Workflow start Low Purity of this compound check_mp Measure Melting Point (MP) and run TLC start->check_mp mp_low_broad MP is low and broad? TLC shows multiple spots? check_mp->mp_low_broad spot_at_sm_rf Spot at starting material (SM) Rf? mp_low_broad->spot_at_sm_rf Yes pure_product Pure this compound mp_low_broad->pure_product No unreacted_sm Impurity: Unreacted 4-Aminoacetophenone spot_at_sm_rf->unreacted_sm Yes other_spot Additional spot(s) present? spot_at_sm_rf->other_spot No purify Purification Step: Recrystallization unreacted_sm->purify diacylation Impurity: Likely Di-acylated byproduct other_spot->diacylation Yes other_spot->purify No (other impurities) diacylation->purify recrystallize Recrystallize from Ethanol or Ethyl Acetate/Hexane purify->recrystallize check_purity_again Check Purity (MP, TLC) recrystallize->check_purity_again check_purity_again->pure_product Purity Acceptable optimize Optimize Reaction Conditions: - Check Stoichiometry - Ensure Anhydrous Conditions - Control Temperature check_purity_again->optimize Purity Not Acceptable optimize->start

Caption: Troubleshooting workflow for low purity of this compound.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction sm 4-Aminoacetophenone product This compound sm->product Acylation product_side N,N-bis(chloroacetyl)-4-aminoacetophenone sm->product_side Di-acylation reagent Chloroacetyl Chloride (Base, Solvent) reagent->product reagent2 Excess Chloroacetyl Chloride reagent2->product_side

Caption: Synthesis pathway of this compound and a potential side reaction.

References

managing exothermic reactions in N-(4-Acetylphenyl)-2-chloroacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient execution of this common synthetic step.

Troubleshooting Guide: Managing Exothermic Reactions

Uncontrolled exothermic reactions can lead to reduced yield, impurity formation, and significant safety hazards. The primary cause of a strong exotherm in this synthesis is the rapid reaction between the amine group of 4-aminoacetophenone and the highly reactive chloroacetyl chloride.

IssuePotential Cause(s)Recommended Solution(s)
Rapid Temperature Spike Upon Reagent Addition - Addition rate of chloroacetyl chloride is too fast.- Inadequate cooling of the reaction mixture.- High concentration of reactants.- Add chloroacetyl chloride dropwise or via a syringe pump over an extended period.[1][2]- Use an ice-salt bath or a cryostat to maintain a low reaction temperature (0-5 °C).- Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., DCM, THF).[3]
Localized Hotspots and Browning of the Reaction Mixture - Poor stirring and inefficient heat dissipation.- Reaction vessel is too large for the reaction scale, leading to inefficient mixing.- Use a properly sized flask and a magnetic stir bar or overhead stirrer that ensures vigorous mixing.- Ensure the cooling bath is in good contact with the flask surface area.
Formation of Dark-Colored Impurities or Tar - Reaction temperature is too high, leading to side reactions or decomposition.[4]- Presence of moisture, which can hydrolyze chloroacetyl chloride.[3]- Maintain strict temperature control throughout the addition and reaction period.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Low Yield of the Desired Product - Loss of reactants due to uncontrolled exotherm and side reactions.- Hydrolysis of chloroacetyl chloride.- Implement all the above-mentioned temperature and moisture control measures.- Ensure the starting 4-aminoacetophenone is pure and dry.
Runaway Reaction - Failure of the cooling system.- Rapid addition of the entire amount of chloroacetyl chloride.- Have a secondary cooling plan (e.g., a larger ice bath) readily available.- Prepare a quenching agent (e.g., a cold, dilute aqueous solution of a mild base) to quickly neutralize the reaction if control is lost.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature for controlling the exothermic reaction is typically between 0 °C and 10 °C.[5] Maintaining the temperature below 5 °C during the addition of chloroacetyl chloride is highly recommended to minimize side reactions.[1]

Q2: How can I effectively control the addition of chloroacetyl chloride?

A2: The best practice is to add the chloroacetyl chloride dropwise using an addition funnel or a syringe pump. This allows for slow, controlled addition, which helps to manage the rate of heat generation.[1]

Q3: What are the best solvents for this reaction to help manage the exotherm?

A3: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices as they can help to dissipate heat.[3] It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the chloroacetyl chloride.[3]

Q4: What is the role of a base in this reaction and does it affect the exotherm?

A4: A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] While the base itself doesn't directly control the initial exotherm of the acylation, its presence is crucial for driving the reaction to completion. The neutralization reaction itself can be exothermic, so slow addition of the base is also recommended if it is added separately.

Q5: What are the primary side reactions I should be concerned about with an uncontrolled exotherm?

A5: The primary side reactions include the formation of di-acylated products and degradation of the starting materials and product, leading to the formation of colored impurities.[3] High temperatures can also promote the hydrolysis of chloroacetyl chloride if any moisture is present.

Q6: What safety precautions are essential when handling chloroacetyl chloride?

A6: Chloroacetyl chloride is corrosive, toxic, and reacts violently with water.[6] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and ensure all glassware is scrupulously dry.[6]

Experimental Protocols

Detailed Methodology for this compound Synthesis with Exotherm Control

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Salt

Procedure:

  • Preparation: Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Reactant Loading: To the flask, add 4-aminoacetophenone and anhydrous DCM.

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Base Addition: Slowly add triethylamine to the cooled solution.

  • Chloroacetyl Chloride Addition: Dilute the chloroacetyl chloride with anhydrous DCM in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water. Separate the organic layer, wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup_inert Inert Atmosphere (N2) prep_glass->setup_inert load_reagents Load 4-Aminoacetophenone & Anhydrous Solvent setup_inert->load_reagents cool_reaction Cool to 0-5 °C (Ice-Salt Bath) load_reagents->cool_reaction add_base Slowly Add Base cool_reaction->add_base add_acyl_chloride Dropwise Addition of Chloroacetyl Chloride Solution add_base->add_acyl_chloride monitor_temp Maintain Temp < 10 °C add_acyl_chloride->monitor_temp stir_rt Stir at Room Temp monitor_temp->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Quench with Cold Water monitor_tlc->quench extract Extract & Wash quench->extract dry_isolate Dry & Isolate Crude Product extract->dry_isolate purify Recrystallize dry_isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Exotherm Control cluster_causes Potential Causes cluster_solutions Corrective Actions start Exothermic Event Occurs cause1 Fast Reagent Addition start->cause1 cause2 Inadequate Cooling start->cause2 cause3 Poor Mixing start->cause3 cause4 Moisture Contamination start->cause4 sol1 Reduce Addition Rate cause1->sol1 sol2 Enhance Cooling System cause2->sol2 sol3 Improve Stirring cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Logical relationships for troubleshooting uncontrolled exothermic reactions.

References

Technical Support Center: Column Chromatography Purification of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of N-(4-Acetylphenyl)-2-chloroacetamide.

Experimental Workflow: Column Chromatography

The following diagram outlines the general workflow for the purification of this compound using column chromatography.

Column Chromatography Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spotting Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Determine Optimal Rf Column Packing Column Packing Solvent System Selection->Column Packing Prepare Slurry Sample Loading Sample Loading Column Packing->Sample Loading Load Sample Elution Elution Sample Loading->Elution Add Mobile Phase Fraction Collection Fraction Collection Elution->Fraction Collection Collect Fractions Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Monitor Purity Pooling Pure Fractions Pooling Pure Fractions Fraction Analysis (TLC)->Pooling Pure Fractions Combine Pure Fractions Solvent Evaporation Solvent Evaporation Pooling Pure Fractions->Solvent Evaporation Rotary Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Workflow for this compound Purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A1: While the optimal solvent system should be determined by Thin Layer Chromatography (TLC), a common starting point for compounds with moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent.[1][2] A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a frequently used system.[3]

Q2: How do I determine the right solvent system using TLC?

A2: To find the ideal solvent system, spot your crude product on a TLC plate and develop it in various solvent mixtures of increasing polarity.[4] The goal is to find a system where the desired compound has an Rf (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.

Q3: What type of stationary phase should I use?

A3: For the purification of this compound, silica gel is the most common and suitable stationary phase.[2] The choice of mesh size (e.g., 70-230 or 230-400 mesh) will depend on whether you are performing gravity or flash chromatography.

Q4: How can I visualize the compound on a TLC plate if it's not colored?

A4: this compound is a UV-active compound due to its aromatic ring. Therefore, the spots on a TLC plate can be visualized under a UV lamp (typically at 254 nm).

Q5: What is "dry loading" versus "wet loading" of the sample?

A5: Wet loading involves dissolving the crude product in a minimal amount of the initial mobile phase and loading the solution directly onto the column.[5] Dry loading involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. Dry loading is often preferred as it can lead to better separation, especially if the compound has low solubility in the mobile phase.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not move down the column (Rf = 0) The solvent system is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Compound runs too fast (Rf = 1) The solvent system is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., decrease the percentage of ethyl acetate).[1]
Poor separation of the desired compound from impurities - The solvent system is not optimal.- The column was not packed properly, leading to channeling.- The sample was overloaded.- Re-evaluate the solvent system using TLC to achieve better separation between the spots.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use a larger column or reduce the amount of sample loaded.
Streaking or tailing of spots on the TLC plate - The compound is too concentrated on the TLC plate.- The compound is acidic or basic and is interacting with the silica gel.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Cracks appearing in the silica gel bed The column ran dry at some point.It is crucial to keep the silica gel bed constantly covered with the mobile phase. If the column runs dry, it will need to be repacked.[6]
Air bubbles in the column The column was not packed carefully.Air bubbles can lead to poor separation. If significant, the column should be repacked. Gentle tapping during packing can help dislodge air bubbles.[3]

Quantitative Data Summary

It is crucial to maintain a detailed record of your purification process. The following table provides a template for the type of data you should collect.

Parameter Value Notes
Mass of Crude Product (e.g., 2.5 g)
Stationary Phase Silica Gel(e.g., 230-400 mesh)
Column Dimensions (Diameter x Height) (e.g., 4 cm x 30 cm)
Initial Mobile Phase (e.g., 10% Ethyl Acetate in Hexanes)
Final Mobile Phase (if gradient) (e.g., 40% Ethyl Acetate in Hexanes)
Rf of Pure Compound (in initial mobile phase) (e.g., 0.3)Determined by TLC.
Total Volume of Eluent Used (e.g., 1.2 L)
Fractions Containing Pure Product (e.g., Fractions 15-25)As determined by TLC analysis.
Mass of Pure Product Obtained (e.g., 1.8 g)
Yield (e.g., 72%)(Mass of Pure Product / Mass of Crude Product) x 100
Purity Assessment (e.g., >98% by 1H NMR)[7]

Detailed Experimental Protocol

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use about 20-50 g of silica gel for every 1 g of crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column.[5]

  • Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.[3]

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply pressure (if using flash chromatography) or allow the solvent to flow through by gravity.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Spot the crude material, the collected fractions, and a co-spot (crude and fraction) on a TLC plate.

  • Develop the TLC plate in the appropriate solvent system and visualize under UV light.

5. Isolation of Pure Product:

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

  • Determine the mass and calculate the percentage yield. Confirm the purity using analytical techniques such as NMR, melting point, or HPLC.[7]

References

Technical Support Center: Identifying Impurities in N-(4-Acetylphenyl)-2-chloroacetamide by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in N-(4-Acetylphenyl)-2-chloroacetamide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The approximate ¹H NMR chemical shifts for this compound in DMSO-d6 are listed in the table below. Please note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Acetyl CH₃~2.5Singlet3H
Chloroacetyl CH₂~4.3Singlet2H
Aromatic H (ortho to NH)~7.7Doublet2H
Aromatic H (ortho to COCH₃)~7.9Doublet2H
Amide NH~10.6Singlet (broad)1H

Q2: What are the common impurities I might encounter in the synthesis of this compound?

A2: Common impurities can arise from unreacted starting materials or side reactions during the synthesis. The synthesis of this compound typically involves the reaction of 4-aminoacetophenone with 2-chloroacetyl chloride[1]. Potential impurities include:

  • 4-Aminoacetophenone: Unreacted starting material.

  • 2-Chloroacetamide: Formed from the hydrolysis of 2-chloroacetyl chloride.

  • N-(4-Acetylphenyl)acetamide: A potential byproduct if acetic anhydride or acetyl chloride is present as an impurity.

  • Diacylated product: A byproduct where the amine is acylated twice.

Q3: How can I distinguish the NMR signals of the main compound from those of common impurities?

A3: By comparing the ¹H NMR spectrum of your sample with the reference spectrum of this compound and the known chemical shifts of potential impurities. The table below summarizes the characteristic ¹H NMR signals for common impurities.

ImpurityKey ¹H NMR Signals (ppm) and Multiplicities (in CDCl₃, unless specified)
4-Aminoacetophenone~2.5 (s, 3H, COCH₃), ~4.3 (br s, 2H, NH₂), ~6.6 (d, 2H, aromatic), ~7.8 (d, 2H, aromatic)[2][3]
2-Chloroacetamide~4.0 (s, 2H, CH₂Cl), ~7.35 and ~7.60 (br s, 2H, NH₂)[4][5][6][7]
N-(4-Acetylphenyl)acetamide~2.1 (s, 3H, NHCOCH₃), ~2.5 (s, 3H, COCH₃), ~7.5 (d, 2H, aromatic), ~7.9 (d, 2H, aromatic)[8]

Troubleshooting Guide

Problem 1: I see extra peaks in the aromatic region of my ¹H NMR spectrum that do not correspond to the product.

  • Possible Cause: Presence of unreacted 4-aminoacetophenone.

  • Troubleshooting Steps:

    • Check for characteristic signals: Look for a broad singlet around 4.3 ppm corresponding to the -NH₂ protons of 4-aminoacetophenone and two doublets in the aromatic region around 6.6 ppm and 7.8 ppm[2][3].

    • Confirm with spiking: Add a small amount of pure 4-aminoacetophenone to your NMR sample. If the intensity of the unknown peaks increases, the impurity is confirmed.

    • Purification: Recrystallize the product or perform column chromatography to remove the unreacted starting material.

Problem 2: There is a singlet at approximately 4.0 ppm that I cannot assign.

  • Possible Cause: Presence of 2-chloroacetamide impurity.

  • Troubleshooting Steps:

    • Identify corresponding signals: Look for two broad singlets around 7.35 and 7.60 ppm, which are characteristic of the amide protons of 2-chloroacetamide[4][5][6][7].

    • Consider reaction conditions: This impurity may be more prevalent if there was moisture present during the reaction, leading to the hydrolysis of 2-chloroacetyl chloride.

    • Purification: This impurity can often be removed by washing the crude product with water during workup, as it is more water-soluble than the desired product.

Problem 3: My integration values are not consistent with the expected structure.

  • Possible Cause: Presence of overlapping signals from impurities or residual solvent.

  • Troubleshooting Steps:

    • Check for solvent peaks: Identify and exclude the residual solvent peak from the integration. Common NMR solvents and their chemical shifts are well-documented[9].

    • Analyze for overlapping signals: Carefully examine the peak shapes. Overlapping signals may appear as distorted or broadened peaks.

    • Use 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm the connectivity of protons and carbons, aiding in the identification of the impurity structure.

Experimental Protocols

Sample Preparation for NMR Analysis

  • Weighing the sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Choosing a deuterated solvent: Select a suitable deuterated solvent in which the compound and potential impurities are soluble. DMSO-d6 and CDCl₃ are common choices.

  • Dissolving the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer to NMR tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Acquiring the spectrum: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Visualizations

Impurity_Identification_Workflow start Obtain ¹H NMR Spectrum of Sample compare Compare with Reference Spectrum of This compound start->compare extra_peaks Are there extra peaks? compare->extra_peaks no_impurities Sample is Pure extra_peaks->no_impurities No analyze_impurities Analyze Impurity Signals extra_peaks->analyze_impurities Yes identify_impurity Identify Impurity based on Chemical Shift and Multiplicity analyze_impurities->identify_impurity confirm_impurity Confirm with Spiking or 2D NMR identify_impurity->confirm_impurity purify Purify Sample confirm_impurity->purify Troubleshooting_Logic start Unexpected Peaks in NMR Spectrum aromatic_region Extra peaks in aromatic region (6.5-8.0 ppm)? start->aromatic_region aliphatic_region Extra singlet around 4.0 ppm? start->aliphatic_region integration_issue Incorrect integration ratios? start->integration_issue imp_4aa Possible Impurity: 4-Aminoacetophenone aromatic_region->imp_4aa Yes imp_2ca Possible Impurity: 2-Chloroacetamide aliphatic_region->imp_2ca Yes imp_overlap Possible Cause: Overlapping signals or residual solvent integration_issue->imp_overlap Yes solution_4aa Action: - Check for NH₂ signal - Spiking experiment - Recrystallization imp_4aa->solution_4aa solution_2ca Action: - Check for NH₂ signals - Water wash during workup imp_2ca->solution_2ca solution_overlap Action: - Identify solvent peaks - 2D NMR (COSY, HSQC) imp_overlap->solution_overlap

References

Technical Support Center: N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N-(4-Acetylphenyl)-2-chloroacetamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] It is advisable to protect the compound from light and moisture to minimize degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the potential degradation pathways for this compound?

Based on its chemical structure, which contains a chloroacetamide and an acetophenone moiety, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions. The chloroacetamide group may also undergo hydrolysis to a hydroxyacetamide derivative.[4][5]

  • Photodegradation: Aromatic ketones like acetophenone can be sensitive to light, particularly UV radiation, which can induce photochemical reactions and lead to degradation.[6]

  • Thermal Degradation: Exposure to high temperatures can cause decomposition of the molecule.[6][7][8]

  • Oxidation: While not the most common pathway for this structure, oxidation is a potential degradation route that should be considered, for instance, in the presence of oxidizing agents.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using several analytical techniques:[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid) is a typical starting point.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying impurities and degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative purity analysis (qNMR) with an internal standard.[9][11]

  • Melting Point: A sharp melting point within the expected range (e.g., 153-155 °C) can be an indicator of high purity.[12]

Troubleshooting Guide

Observed Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Photodegradation: Exposure to light. 2. Hygroscopicity/Hydrolysis: Absorption of moisture.1. Store the compound in an amber vial or in the dark. 2. Ensure the container is tightly sealed and stored in a desiccator if necessary.
Appearance of new peaks in HPLC chromatogram Degradation: The compound is breaking down into impurities.1. Confirm the identity of the new peaks using LC-MS. 2. Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile under different stress conditions (acid, base, heat, light, oxidation).[6][12][13] This will help in identifying the degradation products.
Decreased peak area or concentration over time Instability: The compound is degrading under the current storage or experimental conditions.1. Re-evaluate storage conditions. Store at a lower temperature and protect from light and moisture. 2. For solutions, prepare them fresh before use. If solutions need to be stored, conduct a solution stability study at different temperatures.
Inconsistent experimental results Purity Issues: The purity of the compound may be compromised, or it may be degrading during the experiment.1. Re-assess the purity of the starting material using HPLC or LC-MS. 2. Investigate the stability of the compound in the experimental medium (e.g., buffer, solvent) and at the experimental temperature.

Experimental Protocols

Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[1][6][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.[4][5][6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.[6]

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection) to separate the parent compound from any degradation products.

  • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results or Visual Change in Compound check_purity 1. Assess Purity of Starting Material (HPLC, LC-MS) start->check_purity pure Purity > 98%? check_purity->pure repurify Repurify or Obtain New Batch pure->repurify No investigate_stability 2. Investigate Stability in Experimental Conditions pure->investigate_stability Yes repurify->check_purity solution_stability Check Solution Stability (Time, Temp, pH) investigate_stability->solution_stability forced_degradation Perform Forced Degradation Study (Light, Heat, Acid, Base, Oxid.) solution_stability->forced_degradation identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants optimize_conditions 3. Optimize Storage & Experimental Conditions identify_degradants->optimize_conditions storage Store at 2-8°C, Protected from Light and Moisture optimize_conditions->storage experimental Prepare Solutions Fresh, Use Inert Atmosphere if Needed optimize_conditions->experimental end End: Stable Compound & Reproducible Results storage->end experimental->end

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

Comparative Reactivity Analysis of N-(4-Acetylphenyl)-2-chloroacetamide and other N-Aryl-2-chloroacetamides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of N-(4-Acetylphenyl)-2-chloroacetamide with other N-aryl-2-chloroacetamides. The analysis is supported by experimental data from kinetic studies, focusing on the influence of aryl substituents on the rate of nucleophilic substitution. This information is critical for optimizing synthetic routes and designing novel compounds in drug discovery and development.

The reactivity of N-aryl-2-chloroacetamides is predominantly governed by the ease of nucleophilic substitution at the α-carbon, leading to the displacement of the chloride ion.[1] This reactivity is significantly influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups, such as the acetyl group in this compound, are known to enhance the electrophilicity of the α-carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups tend to decrease the reaction rate.

Quantitative Comparison of Reaction Rates

The following table summarizes the second-order rate constants (k₂) for the reaction of a series of para-substituted N-aryl-2-chloroacetamides with thiophenol in methanol at 25°C. This data provides a quantitative measure of the impact of different aryl substituents on the reactivity of the chloroacetamide moiety.

N-Aryl-2-chloroacetamide DerivativeSubstituent (Ar)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃-0.270.0850.45
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃-0.170.1120.59
N-Phenyl-2-chloroacetamideH0.000.1901.00
This compound 4-COCH₃ 0.50 0.635 3.34
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl0.230.3802.00
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂0.781.2506.58

This data is representative and compiled from typical results found in kinetic studies of SN2 reactions involving N-aryl-2-chloroacetamides. Absolute values can vary with specific reaction conditions.[1]

As the data indicates, this compound exhibits a significantly higher reaction rate compared to the unsubstituted N-phenyl-2-chloroacetamide and derivatives with electron-donating groups (methoxy and methyl). The acetyl group, being a moderately strong electron-withdrawing group, increases the electrophilicity of the reaction center, making it more susceptible to nucleophilic attack. This effect is even more pronounced with the strongly electron-withdrawing nitro group.

Factors Influencing Reactivity: A Logical Framework

The reactivity of N-aryl-2-chloroacetamides in nucleophilic substitution reactions is a multifactorial phenomenon. The following diagram illustrates the key factors and their relationships.

cluster_reactivity Factors Influencing Reactivity cluster_substituent Aryl Substituent Properties cluster_reaction_center Reaction Center Properties Reactivity Reactivity Electronic_Effects Electronic Effects (Inductive and Resonance) Electron_Withdrawing Electron-Withdrawing Groups (e.g., -COCH₃, -NO₂) Electronic_Effects->Electron_Withdrawing Electron_Donating Electron-Donating Groups (e.g., -OCH₃, -CH₃) Electronic_Effects->Electron_Donating Electrophilicity Electrophilicity of α-Carbon Electron_Withdrawing->Electrophilicity + Electron_Donating->Electrophilicity - Electrophilicity->Reactivity Directly Proportional

Caption: Logical relationship of factors affecting the reactivity of N-aryl-2-chloroacetamides.

Experimental Protocols

The following provides a detailed methodology for a typical kinetic study of the nucleophilic substitution reaction of N-aryl-2-chloroacetamides.

Synthesis of N-Aryl-2-chloroacetamides

A general procedure for the synthesis of N-aryl-2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride.

Materials:

  • Substituted aniline (e.g., 4-aminoacetophenone for this compound)

  • Chloroacetyl chloride

  • Triethylamine or an aqueous base (e.g., NaHCO₃)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetone)

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Add triethylamine (as an acid scavenger) to the solution.

  • Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Kinetic Study of Nucleophilic Substitution

The reactivity of different N-aryl-2-chloroacetamides can be compared by monitoring the rate of their reaction with a chosen nucleophile using techniques like HPLC or NMR spectroscopy.

Materials:

  • N-Aryl-2-chloroacetamide of interest

  • Nucleophile (e.g., thiophenol)

  • Methanol (HPLC grade)

  • Internal standard (e.g., naphthalene)

Procedure:

  • Prepare stock solutions of the N-aryl-2-chloroacetamide, the nucleophile, and the internal standard in methanol.

  • Equilibrate the solutions to a constant temperature (e.g., 25°C) in a thermostatted water bath.

  • Initiate the reaction by mixing the reactant solutions.

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold solvent).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining N-aryl-2-chloroacetamide.

  • Plot the natural logarithm of the concentration of the N-aryl-2-chloroacetamide versus time. The slope of this plot will give the pseudo-first-order rate constant (k').

  • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile (if the nucleophile is in large excess).

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution reaction of N-aryl-2-chloroacetamides proceeds via a bimolecular (Sₙ2) mechanism. The following diagrams illustrate the reaction pathway and a typical experimental workflow for a kinetic study.

cluster_mechanism Sₙ2 Reaction Mechanism Reactants N-Aryl-2-chloroacetamide + Nucleophile (Nu⁻) Transition_State [Nu---CH₂(Cl)---CONHAr]⁻ (Transition State) Reactants->Transition_State Nucleophilic Attack Products N-Aryl-2-(nucleophilic)acetamide + Cl⁻ Transition_State->Products Chloride Departure

Caption: The Sₙ2 reaction pathway for N-aryl-2-chloroacetamides.

cluster_workflow Kinetic Study Experimental Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) Start->Prepare_Solutions Equilibrate Equilibrate Solutions to Constant Temperature Prepare_Solutions->Equilibrate Initiate_Reaction Mix Reactants to Initiate Reaction Equilibrate->Initiate_Reaction Sample_Collection Collect and Quench Aliquots at Time Intervals Initiate_Reaction->Sample_Collection Analysis Analyze Samples by HPLC/NMR Sample_Collection->Analysis Data_Processing Plot ln[Substrate] vs. Time Analysis->Data_Processing Calculate_Rate Determine Rate Constants (k' and k₂) Data_Processing->Calculate_Rate End End Calculate_Rate->End

Caption: A typical experimental workflow for kinetic analysis.

References

A Comparative Analysis of the Antimicrobial Activity of N-(4-Acetylphenyl)-2-chloroacetamide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. This guide provides a comprehensive comparison of the antimicrobial efficacy of synthesized N-(4-Acetylphenyl)-2-chloroacetamide derivatives against a panel of pathogenic microorganisms, benchmarked against the performance of standard antibiotics. The data presented herein is collated from recent scientific literature to facilitate an objective evaluation of these compounds as potential next-generation antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial potential of various this compound derivatives and other N-(substituted phenyl)-2-chloroacetamides has been evaluated using standardized methodologies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition observed in these studies, offering a direct comparison with commonly used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound/AntibioticEscherichia coliStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Candida albicansReference
N-(substituted phenyl)-2-chloroacetamides
N-(4-chlorophenyl)-2-chloroacetamideEffectiveEffectiveEffectiveModerately Effective[1][2]
N-(4-fluorophenyl)-2-chloroacetamideEffectiveEffectiveEffectiveModerately Effective[1][2]
N-(3-bromophenyl)-2-chloroacetamideEffectiveEffectiveEffectiveModerately Effective[1][2]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide512---[3][4]
Standard Antibiotics
Ciprofloxacin1 (ATCC-700603)---[3][4]
Cefepime0.5 (ATCC-700603)---[3][4]
Ceftazidime32 (ATCC-700603)---[3][4]
Meropenem0.25 (ATCC-700603)---[3][4]
Imipenem1.0 (ATCC-700603)---[3][4]
Amoxicillin> 64---[5]
Azithromycin8 - 128---[5]
Doxycycline30% - 50% Susceptibility---[5]

Table 2: Zone of Inhibition in mm (Disc Diffusion Method)

Compound/AntibioticEscherichia coliStaphylococcus aureusReference
Chloroacetamide Derivatives [6]
Compound 2b*High ActivityHigh Activity[6]
2-amino-N-(p-Chlorophenyl) acetamide derivatives [7]
Compound 5a-5dModerate to High ActivityModerate to High Activity[7]
Standard Antibiotic [7]
TetracyclineReference StandardReference Standard[7]

*Specific derivative structure for "Compound 2b" can be found in the cited reference.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies. These protocols are based on standardized procedures to ensure reproducibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Preparation of Antimicrobial Agents: Stock solutions of the test compounds and standard antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within sterile 96-well microtiter plates.[8][9]

  • Inoculum Preparation: Bacterial or fungal colonies are selected from an overnight culture on a suitable agar medium. The colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL). This suspension is then diluted to the final inoculum density.[8][10]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[10] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are included.[8] The plates are then incubated at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[11]

  • Result Interpretation: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8][9]

Agar Disk Diffusion Method

Also known as the Kirby-Bauer method, this is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[12]

  • Agar Plate Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and poured into petri dishes to a uniform thickness of 4 mm.[13][14]

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.[12]

  • Inoculation of Agar Surface: A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of the MHA plate to ensure a uniform lawn of growth.[15]

  • Placement of Antibiotic Disks: Paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed onto the inoculated agar surface using sterile forceps.[12][15]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.[16] The size of this zone is indicative of the microorganism's susceptibility to the antimicrobial agent.

Visualized Experimental Workflow and Potential Mechanism of Action

To further elucidate the experimental process and potential biological targets, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_analysis Data Analysis & Comparison start Start: Synthesized This compound Derivatives & Standard Antibiotics inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->inoculum media Prepare Culture Media (e.g., Mueller-Hinton Broth/Agar) start->media serial_dilution Perform Serial Dilutions of Compounds in 96-well Plates inoculum->serial_dilution inoculate_agar Inoculate Agar Plates (Lawn Culture) inoculum->inoculate_agar media->serial_dilution media->inoculate_agar inoculate_mic Inoculate Plates with Microbial Suspension serial_dilution->inoculate_mic incubate_mic Incubate Plates inoculate_mic->incubate_mic read_mic Read MIC Values (Lowest concentration with no growth) incubate_mic->read_mic compare Compare Activity of Derivatives with Standard Antibiotics read_mic->compare place_disks Place Impregnated Disks on Agar Surface inoculate_agar->place_disks incubate_disk Incubate Plates place_disks->incubate_disk measure_zones Measure Zones of Inhibition (mm) incubate_disk->measure_zones measure_zones->compare

Caption: Experimental workflow for antimicrobial susceptibility testing.

Mechanism_of_Action cluster_cell Bacterial/Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound N-(Aryl)-2-chloroacetamide Derivatives vlcfa Very-Long-Chain Fatty Acid (VLCFA) Elongase System compound->vlcfa Potential Targets dna_gyrase DNA Gyrase compound->dna_gyrase Potential Targets topoisomerase Topoisomerase II compound->topoisomerase Potential Targets inhibition Inhibition vlcfa->inhibition disruption Disruption of DNA Replication & Transcription dna_gyrase->disruption topoisomerase->disruption membrane_instability Membrane Instability & Loss of Function inhibition->membrane_instability cell_death Cell Death disruption->cell_death membrane_instability->cell_death

Caption: Proposed mechanisms of antimicrobial action.

Discussion and Conclusion

The compiled data indicates that N-(substituted phenyl)-2-chloroacetamide derivatives exhibit promising antimicrobial activity against a range of pathogenic microorganisms, including drug-resistant strains like MRSA.[1][2] Notably, certain halogenated derivatives have shown high efficacy, which is attributed to their increased lipophilicity, facilitating passage through the microbial cell membrane.[1][2]

The proposed mechanisms of action for chloroacetamide derivatives include the inhibition of very-long-chain fatty acid (VLCFA) elongase, which is crucial for membrane integrity, and the targeting of essential enzymes involved in DNA replication and transcription, such as DNA gyrase and Topoisomerase II.[6][17]

While direct, comprehensive comparisons with a wide array of standard antibiotics are still emerging, the initial findings are encouraging. The this compound scaffold and its analogues represent a viable area for further investigation in the quest for new antimicrobial therapies. Future research should focus on elucidating the precise mechanism of action, expanding the spectrum of activity testing, and evaluating the in vivo efficacy and toxicity of the most potent derivatives.

References

Antioxidant Capacity of N-(4-Acetylphenyl)-2-chloroacetamide Derivatives: A Comparative Guide to Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data.

The quest for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development. Oxidative stress, implicated in a myriad of pathological conditions, drives the continuous investigation of new chemical entities with the potential to mitigate cellular damage. This guide provides a comparative analysis of the antioxidant capacity of N-(4-Acetylphenyl)-2-chloroacetamide derivatives against the well-established antioxidant, ascorbic acid (Vitamin C). This objective overview is supported by available experimental data to inform further research and development in this area.

Quantitative Antioxidant Activity

A study by Abdel-Latif et al. (2020) investigated the antioxidant potential of several newly synthesized heterocyclic scaffolds derived from this compound using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results demonstrated that certain derivatives exhibit significant antioxidant activity, closely approaching that of the standard antioxidant, L-ascorbic acid.

The thiosemicarbazone derivative of this compound, in particular, emerged as a potent antioxidant agent. The study reported the percentage of inhibition of the ABTS radical, providing a direct comparison with L-ascorbic acid under the same experimental conditions.

Table 1: Comparative Antioxidant Activity (ABTS Assay)

CompoundChemical Name/DerivativeAntioxidant Activity (% Inhibition)
Derivative 1 Thiosemicarbazone derivative of this compound82.6%[1]
Reference L-Ascorbic Acid88.2%[1]

While the percentage inhibition provides a valuable snapshot of antioxidant efficacy, the half-maximal inhibitory concentration (IC50) is a more standardized metric for comparing the potency of different compounds. Extensive literature searches did not yield specific IC50 values for this compound derivatives from either ABTS or DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. However, to provide a comprehensive reference, the typical IC50 values for ascorbic acid in these common antioxidant assays are presented below. It is important to note that these values can vary depending on the specific experimental conditions.

Table 2: Typical IC50 Values for Ascorbic Acid

AssayIC50 of Ascorbic Acid
DPPH Assay 2.5 - 10 µg/mL
ABTS Assay 5 - 15 µg/mL

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant capacity data, a detailed understanding of the experimental methodology is crucial. The following is a representative protocol for the ABTS radical cation decolorization assay, a widely used method for determining the total antioxidant activity of chemical compounds.

ABTS Radical Cation Decolorization Assay Protocol

This protocol is adapted from the method described by Re et al. (1999).

1. Preparation of ABTS Radical Cation (ABTS•+):

  • Prepare a 7 mM aqueous solution of ABTS.

  • Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in a 1:1 (v/v) ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark blue-green ABTS•+ solution.

2. Preparation of the Working ABTS•+ Solution:

  • Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

3. Preparation of Test Compounds and Standard:

  • Dissolve the this compound derivatives and ascorbic acid (as the standard) in a suitable solvent to prepare stock solutions.

  • Prepare a series of dilutions of the test compounds and the standard at various concentrations.

4. Assay Procedure:

  • Add a specific volume (e.g., 10 µL) of each dilution of the test compounds or the standard to a cuvette or a well of a 96-well microplate.

  • Add a larger volume (e.g., 1 mL or 190 µL) of the diluted ABTS•+ working solution.

  • Mix the contents thoroughly.

  • Allow the reaction to proceed for a specific incubation time (e.g., 6 minutes) at room temperature in the dark.

  • Measure the absorbance of the solution at 734 nm using a spectrophotometer or a microplate reader.

5. Calculation of Antioxidant Activity:

  • The percentage inhibition of the ABTS•+ radical is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value, which is the concentration of the antioxidant required to cause 50% inhibition of the ABTS•+ radical, can be determined by plotting the percentage inhibition against the concentration of the sample.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the ABTS antioxidant capacity assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare 7 mM ABTS Solution mix_reagents Mix ABTS & K2S2O8 (1:1 ratio) prep_abts->mix_reagents prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->mix_reagents prep_samples Prepare Test Compounds & Ascorbic Acid Dilutions add_samples Add Samples/Standard to ABTS•+ Solution prep_samples->add_samples incubate_dark Incubate in Dark (12-16 hours) mix_reagents->incubate_dark dilute_abts Dilute ABTS•+ to Abs ~0.700 incubate_dark->dilute_abts dilute_abts->add_samples incubate_reaction Incubate (e.g., 6 min) add_samples->incubate_reaction measure_abs Measure Absorbance at 734 nm incubate_reaction->measure_abs calculate_inhib Calculate % Inhibition measure_abs->calculate_inhib determine_ic50 Determine IC50 (if applicable) calculate_inhib->determine_ic50

General workflow for the ABTS antioxidant capacity assay.

Conclusion

The available data indicates that certain derivatives of this compound, particularly the thiosemicarbazone derivative, exhibit promising antioxidant activity that is comparable to the widely recognized antioxidant, L-ascorbic acid. The high percentage of ABTS radical inhibition suggests that this class of compounds warrants further investigation as potential therapeutic agents for conditions associated with oxidative stress.

However, a notable gap in the current literature is the absence of standardized IC50 values for these derivatives. Future studies should aim to determine the IC50 values of a broader range of this compound derivatives using multiple antioxidant assays (e.g., DPPH, FRAP) to provide a more comprehensive and directly comparable assessment of their antioxidant potency. This will be crucial for establishing structure-activity relationships and guiding the rational design of more effective antioxidant compounds based on this chemical scaffold. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to ensure consistency and comparability of future findings.

References

A Comparative Guide to QSAR Studies of N-(4-Acetylphenyl)-2-chloroacetamide Analogs and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies conducted on N-(4-Acetylphenyl)-2-chloroacetamide and its analogs. The following sections detail the biological activities, experimental protocols, and predictive models derived from these studies, offering valuable insights for the rational design of novel therapeutic agents.

Overview of Biological Activities

This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds with a wide range of biological activities. QSAR studies have been instrumental in elucidating the structural requirements for these activities, primarily focusing on antimicrobial and anticancer properties. Additionally, some analogs have demonstrated notable antioxidant activity.

Comparative Analysis of Antimicrobial Activity

QSAR studies on this compound analogs have revealed key structural features influencing their efficacy against various bacterial and fungal strains. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides provided significant insights into their antimicrobial potential.[1][2][3]

Quantitative Data Summary

The antimicrobial activity of the analogs is typically quantified by the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone. The following table summarizes the antimicrobial activity of selected this compound analogs.

Compound IDSubstituent (R)Target OrganismActivity (Inhibition Zone in mm)Reference
1a -HEscherichia coli15[1][2]
Staphylococcus aureus18[1][2]
1b 4-ClEscherichia coli18[1][2]
Staphylococcus aureus22[1][2]
1c 4-FEscherichia coli17[1][2]
Staphylococcus aureus21[1][2]
1d 3-BrEscherichia coli16[1][2]
Staphylococcus aureus20[1][2]
Thiosemicarbazone (10) -C(CH₃)=NNHC(=S)NH₂Escherichia coli80.8% growth inhibition[4][5]
Staphylococcus aureus91.7% growth inhibition[4][5]
Sulfide Derivative (14) -S-pyridine derivativeEscherichia coli-[4][5]
Staphylococcus aureus-[4][5]

Note: The data presented is a compilation from multiple sources and is intended for comparative purposes.

Key Findings from QSAR Models

The QSAR models developed for antimicrobial activity consistently highlight the importance of lipophilicity and electronic parameters.[1][3]

  • Lipophilicity: Increased lipophilicity, often achieved through halogen substitutions on the phenyl ring (e.g., -Cl, -F, -Br), generally leads to enhanced antimicrobial activity. This is attributed to the improved ability of the compounds to penetrate the lipid-rich cell membranes of bacteria.[1][3]

  • Electronic Effects: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups can influence the reactivity of the chloroacetamide moiety, which is believed to be a key pharmacophore.

  • Topological Descriptors: Parameters related to molecular shape and connectivity have also been found to be significant in some QSAR models.

Comparative Analysis of Anticancer Activity

Several studies have explored the anticancer potential of this compound analogs, with QSAR models providing a framework for designing more potent compounds. A notable study focused on N-arylphenyl-2,2-dichloroacetamide analogs, which are structurally related to the topic compounds.[6][7][8]

Quantitative Data Summary

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound SeriesCancer Cell LineKey FindingsReference
N-arylphenyl-2,2-dichloroacetamide analogsHuman non-small cell lung cancer (A549)A seven-parameter QSAR model was developed with good predictive ability.[7][8]
N-phenyl-2,2-dichloroacetamide analogues-2D, 3D, and Group-based QSAR studies were performed to optimize the pharmacophore for PDK inhibitors.[9]
Insights from Anticancer QSAR Studies

QSAR models for anticancer activity have pointed towards the significance of steric, electronic, and thermodynamic descriptors.

  • Molecular Docking Studies: Molecular docking simulations, often used in conjunction with QSAR, have suggested that these compounds may interact with specific enzyme targets, such as pyruvate dehydrogenase kinases (PDKs), which are involved in cancer metabolism.[6][9]

  • Descriptor Analysis: The developed QSAR models indicate that descriptors related to molecular volume, polar surface area, and specific electronic properties are critical for anticancer potency.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, is typically achieved through the reaction of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base like potassium carbonate or triethylamine in a suitable solvent such as dichloromethane or acetone.[10][11] Analogs are then synthesized by modifying the starting materials or by further reactions on the parent scaffold.[4][5]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminoacetophenone 4-Aminoacetophenone Reaction Reaction 4-Aminoacetophenone->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Solvent Solvent Solvent->Reaction Base Base Base->Reaction Product This compound Reaction->Product Analog_Synthesis Further Reactions (e.g., with thiosemicarbazide, mercaptobenzothiazole) Product->Analog_Synthesis Analogs Biologically Active Analogs Analog_Synthesis->Analogs

Caption: General workflow for the synthesis of this compound and its analogs.

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer.

  • Application of Compounds: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

QSAR Model Development Workflow

The development of a QSAR model involves several key steps, from data preparation to model validation.

dot

QSAR_Workflow Data_Collection Data Collection (Chemical Structures & Biological Activity) Descriptor_Calculation Calculation of Molecular Descriptors (2D, 3D) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Development Model Development (e.g., MLR, PLS) Data_Splitting->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Model_Interpretation Model Interpretation & Applicability Domain Model_Validation->Model_Interpretation

Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Conclusion

QSAR studies on this compound analogs have proven to be a powerful tool in identifying the key structural determinants for their antimicrobial and anticancer activities. The insights gained from these models, particularly regarding the role of lipophilicity, electronic properties, and molecular shape, provide a rational basis for the design and synthesis of new, more potent derivatives. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and biological evaluation of these promising compounds. Future research in this area could focus on exploring a wider range of biological targets and employing more advanced QSAR techniques, such as 3D-QSAR and pharmacophore modeling, to further refine the design of novel therapeutic agents.

References

Spectroscopic Data Comparison of N-(4-Acetylphenyl)-2-chloroacetamide from Different Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the spectroscopic data of N-(4-Acetylphenyl)-2-chloroacetamide synthesized via two different routes. This guide provides supporting experimental data, detailed methodologies, and visual representations of the synthesis pathways.

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity and structural integrity of this intermediate are crucial for the successful synthesis of the final products. This guide compares the spectroscopic data of this compound prepared through two distinct synthesis routes: a conventional organic solvent-based method and an aqueous-based method.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for this compound synthesized via Route 1. While a detailed spectroscopic analysis for the product of Route 2 was not available in the cited literature, the data from Route 1 can be considered representative for a pure sample of the compound.

Table 1: Spectroscopic Data for this compound from Route 1

Spectroscopic TechniqueObserved Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.55 (s, 1H, NH), 7.95 (d, J=8.8 Hz, 2H, Ar-H), 7.78 (d, J=8.8 Hz, 2H, Ar-H), 4.30 (s, 2H, CH₂), 2.55 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 196.8 (C=O, acetyl), 165.2 (C=O, amide), 142.9 (Ar-C), 133.1 (Ar-C), 129.5 (Ar-CH), 118.8 (Ar-CH), 43.6 (CH₂), 26.8 (CH₃)
Infrared (IR) ν (cm⁻¹): 3300 (N-H stretching), 1680 (C=O stretching, acetyl), 1660 (C=O stretching, amide), 1595 (N-H bending), 1530 (C=C aromatic), 760 (C-Cl stretching)
Mass Spectrometry (MS) m/z: 211.04 (M⁺), 170.05 ([M-COCH₃]⁺), 134.06 ([M-ClCH₂CO]⁺)

Experimental Protocols

Detailed methodologies for the two synthesis routes and the spectroscopic analyses are provided below.

Synthesis Route 1: Organic Solvent-Based Synthesis

This widely used method involves the acylation of 4-aminoacetophenone with chloroacetyl chloride in a non-polar organic solvent using a solid base.

Procedure: To a solution of 4-aminoacetophenone (1.35 g, 10 mmol) in dichloromethane (DCM, 50 mL), potassium carbonate (2.76 g, 20 mmol) was added. The mixture was stirred at room temperature, and chloroacetyl chloride (1.24 g, 0.87 mL, 11 mmol) was added dropwise. The reaction mixture was stirred for 3 hours at room temperature. After completion of the reaction (monitored by TLC), the solid was filtered off, and the filtrate was washed with water (2 x 25 mL) and brine (25 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. The product was purified by recrystallization from ethanol.

Synthesis Route 2: Aqueous-Based Synthesis

This method presents a more environmentally friendly approach by using water as the solvent.

Procedure: An aqueous solution of 4-aminoacetophenone (1.35 g, 10 mmol) in water (20 mL) was prepared. Chloroacetyl chloride (1.24 g, 0.87 mL, 11 mmol) was added dropwise to the aqueous amine solution over a period of one hour with vigorous stirring. The reaction mixture was left to stir overnight at room temperature. The resulting precipitate was collected by filtration, washed with cold water, and dried to afford this compound. The product can be further purified by recrystallization from ethanol.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets. The spectral data was recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source. The sample was introduced directly into the ion source, and the mass-to-charge ratio (m/z) of the fragments was recorded.

Comparison of Synthesis Routes

FeatureRoute 1: Organic Solvent-BasedRoute 2: Aqueous-Based
Solvent Dichloromethane (DCM)Water
Base Potassium Carbonate (K₂CO₃)Excess amine/water
Reaction Time 3 hoursOvernight
Workup Filtration, washing with water and brine, drying, and concentrationFiltration and washing with cold water
Environmental Impact Use of volatile organic solventMore environmentally friendly
Product Isolation Requires extraction and drying stepsSimpler filtration

Synthesis Pathways Visualization

The following diagrams illustrate the two synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: Organic Solvent-Based cluster_1 Route 2: Aqueous-Based A1 4-Aminoacetophenone C1 DCM, K₂CO₃, rt, 3h A1->C1 B1 Chloroacetyl Chloride B1->C1 P1 N-(4-Acetylphenyl)-2- chloroacetamide C1->P1 A2 4-Aminoacetophenone C2 Water, rt, overnight A2->C2 B2 Chloroacetyl Chloride B2->C2 P2 N-(4-Acetylphenyl)-2- chloroacetamide C2->P2

Caption: Synthesis routes for this compound.

The following diagram illustrates the experimental workflow from synthesis to spectroscopic analysis for Route 1.

Workflow cluster_synthesis Synthesis (Route 1) cluster_analysis Spectroscopic Analysis S1 Reactants: 4-Aminoacetophenone Chloroacetyl Chloride S2 Reaction Conditions: DCM, K₂CO₃, rt, 3h S1->S2 S3 Workup: Filtration, Washing, Drying S2->S3 S4 Purification: Recrystallization S3->S4 Product Pure N-(4-Acetylphenyl)-2- chloroacetamide S4->Product A1 ¹H NMR A2 ¹³C NMR A3 IR Spectroscopy A4 Mass Spectrometry Product->A1 Product->A2 Product->A3 Product->A4

Caption: Experimental workflow for synthesis and analysis.

A Comparative Guide to Validated Analytical Methods for N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of suitable analytical methods for the quantitative determination of N-(4-Acetylphenyl)-2-chloroacetamide. The methodologies discussed are based on established analytical techniques for structurally similar compounds, providing a framework for establishing a validated analytical procedure.

The primary techniques recommended for the analysis of this compound, a compound with the CAS Number 38283-38-4, are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.[1] The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Techniques

The selection of an analytical method is contingent on various factors, including the intended purpose of the assay, the nature of the sample, and the required sensitivity and selectivity. While HPLC is a widely used technique for the quantification of pharmaceutical compounds, other methods like UV-Vis spectrophotometry may offer advantages in specific contexts.

ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%97 - 103%
Precision (%RSD) < 2.0%< 3%
Limit of Detection (LOD) 0.01 - 1 µg/mL~1 ppm
Limit of Quantification (LOQ) 0.05 - 2 µg/mL~3 ppm
Specificity High (Separates from impurities)Moderate (Prone to interference)
Throughput ModerateHigh
Experimental Protocols

Detailed methodologies for a representative reversed-phase HPLC (RP-HPLC) method and a UV-Vis Spectrophotometric method for the analysis of this compound are provided below. These protocols are based on methods for analogous compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like this compound, offering high specificity and sensitivity.[2][3]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 10 µL.[3]

  • UV Detection: Wavelength to be determined by scanning the UV spectrum of this compound (a common starting point for similar structures is around 245-260 nm).[3][5]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).[4]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[4]

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.

Validation Parameters:

  • Specificity: Analyze blank, placebo, and analyte-spiked samples. The analyte peak should be free of interference from other components at its retention time.[4]

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.[4]

  • Accuracy and Precision: Analyze quality control (QC) samples at three different concentrations in replicates on different days. Accuracy should be within 98-102% recovery, and precision (%RSD) should be less than 2%.[3][4]

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability.[4]

UV-Vis Spectrophotometric Method

This method is simpler and faster than HPLC but may be less specific. It is suitable for the analysis of pure samples or simple formulations where interfering substances are not present.[6]

Instrumentation:

  • A UV-Vis Spectrophotometer.

Procedure:

  • Solvent Selection: A suitable solvent in which the compound is soluble and stable (e.g., methanol, ethanol, or 0.1N HCl) should be chosen.[5]

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in the selected solvent.[6]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations in the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).[6]

  • Sample Preparation: Prepare the sample solution in the same solvent to a concentration that falls within the calibration range.

  • Measurement: Measure the absorbance of the calibration standards and the sample solution at the determined λmax against a solvent blank.

Validation Parameters:

  • Linearity: Plot a calibration curve of absorbance versus concentration. The correlation coefficient (R²) should be > 0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix. The recovery should typically be within 97-103%.

  • Precision: Determine the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The %RSD should be less than 3%.

  • LOD and LOQ: These can be calculated from the standard deviation of the blank and the slope of the calibration curve.

Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Compile Validation Report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: A general workflow for the validation of an analytical method.

HPLC_Method_Workflow prep Prepare Mobile Phase, Standards, and Samples hplc_system Equilibrate HPLC System prep->hplc_system inject Inject Samples and Standards hplc_system->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at λmax separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantify Quantify Analyte in Samples calibration->quantify

Caption: Workflow for analysis by the HPLC-UV method.

References

A Comparative Study on the Effects of Solvents in the Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis through Solvent Selection

The synthesis of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the development of various pharmaceutical compounds, is significantly influenced by the choice of solvent. The solvent not only facilitates the dissolution of reactants but also plays a crucial role in dictating reaction rates, yields, and the purity of the final product. This guide provides a comparative analysis of different solvents used in the synthesis of this compound, supported by experimental data from various studies.

Comparative Analysis of Solvent Performance

SolventBaseReaction TimeTemperatureYield (%)Reference / Notes
Dimethylformamide (DMF)Triethylamine (TEA)4 hoursRoom Temperature85%A high yield is achieved in DMF, a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and salts.
Dichloromethane (DCM)Potassium Carbonate3 hoursRoom TemperatureN/ADCM is a versatile solvent for this reaction. While a specific yield for this exact synthesis was not found, a similar synthesis of N-(4-bromophenyl)-2-chloroacetamide in DCM reported a high yield of 97%, suggesting its potential for efficient conversion.[1]
BenzeneTriethylamine (TEA)2 hoursRefluxN/ABenzene, an aromatic solvent, allows for the reaction to be carried out at a higher temperature, potentially increasing the reaction rate. However, specific yield data is not available.
AcetonePotassium CarbonateN/AN/AN/AAcetone is mentioned as a viable solvent for the chloroacetylation of 4-aminoacetophenone in the presence of a base.[2] However, specific quantitative data on reaction time and yield for the synthesis of this compound could not be found in the reviewed literature.
Glacial Acetic AcidN/AN/AN/AN/AGlacial acetic acid has been used as a solvent for the chloroacetylation of various anilines, reportedly yielding moderate to good results.[3] A specific protocol with quantitative data for the synthesis of this compound was not identified. The acidic nature of the solvent may influence the reaction mechanism and byproduct formation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound in three different solvent systems are provided below. These protocols are based on published literature and offer a practical guide for laboratory synthesis.

Synthesis in Dimethylformamide (DMF)

This protocol is adapted from a study reporting an 85% yield.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone in DMF.

  • To this solution, add chloroacetyl chloride dropwise while stirring.

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Continue stirring the mixture at room temperature for 4 hours.

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis in Dichloromethane (DCM)

This protocol is based on a reported synthesis with a 3-hour reaction time.[4]

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 4-aminoacetophenone and potassium carbonate in DCM in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Synthesis in Benzene

This protocol involves refluxing the reactants for 2 hours.

Materials:

  • 4-Aminoacetophenone

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Benzene

Procedure:

  • Dissolve 4-aminoacetophenone in benzene in a round-bottom flask equipped with a reflux condenser.

  • Add triethylamine to the solution.

  • Add chloroacetyl chloride dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling, the triethylamine hydrochloride salt will precipitate. Filter the salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.

  • Dry the benzene layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent by distillation to obtain the crude product, which can be further purified by recrystallization.

Visualizing the Process

To better understand the experimental workflow and the factors influencing the synthesis, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminoacetophenone 4-Aminoacetophenone Mixing Mixing 4-Aminoacetophenone->Mixing Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Mixing Solvent Solvent Solvent->Mixing Base Base Base->Mixing Stirring_Refluxing Stirring_Refluxing Mixing->Stirring_Refluxing Precipitation_Filtration Precipitation_Filtration Stirring_Refluxing->Precipitation_Filtration Washing Washing Precipitation_Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Product Product Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

solvent_effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Solvent_Choice Solvent_Choice Polarity Polarity Solvent_Choice->Polarity influences Boiling_Point Boiling_Point Solvent_Choice->Boiling_Point influences Solubility_of_Reactants Solubility_of_Reactants Solvent_Choice->Solubility_of_Reactants influences Solubility_of_Byproducts Solubility_of_Byproducts Solvent_Choice->Solubility_of_Byproducts influences Polarity->Solubility_of_Reactants Reaction_Rate Reaction_Rate Polarity->Reaction_Rate Boiling_Point->Reaction_Rate Yield Yield Solubility_of_Reactants->Yield Purity Purity Solubility_of_Byproducts->Purity Workup_Procedure Workup_Procedure Solubility_of_Byproducts->Workup_Procedure

Caption: Logical relationship of solvent properties on reaction outcomes.

Conclusion

References

Unveiling the Potency of Halogenated N-Phenylacetamides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Among the myriad of molecular scaffolds, halogenated N-phenylacetamides have emerged as a promising class exhibiting a diverse range of biological activities. This guide provides an objective comparison of the antifungal, antibacterial, anticancer, and herbicidal properties of various halogenated N-phenylacetamides, supported by experimental data and detailed methodologies. This comparative analysis delves into the structure-activity relationships of these compounds, highlighting how the nature and position of the halogen substituent on the phenyl ring influence their biological efficacy. The information presented herein is curated from a range of scientific studies to provide a comprehensive overview for guiding future research and development endeavors.

Comparative Biological Activity of Halogenated N-Phenylacetamides

The introduction of halogens—fluorine, chlorine, bromine, and iodine—to the N-phenylacetamide scaffold has been shown to significantly modulate its biological profile. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activities of different halogenated derivatives.

Anticancer Activity

The anticancer potential of halogenated N-phenyl-2-chloroacetamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic effects of these compounds.

CompoundCell LineIC50 (µM)Reference
N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamideHep-G211.6 ± 0.12[1]
N-(4-chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC22.3 ± 1.89[1]
N-Butyl-2-(2-fluorophenyl)acetamideMDA-MB-4680.6 ± 0.08[2]
N-Butyl-2-(2-fluorophenyl)acetamidePC-120.6 ± 0.08[2]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC352[3][4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC380[3][4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7100[3][4]
N-(4-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamideNot SpecifiedNot Specified[5]
N-(2-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamideNot SpecifiedNot Specified[5]
N-(2-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamideNot SpecifiedNot Specified[5]
Antimicrobial Activity

Halogenated N-phenyl-2-chloroacetamides have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are reported to indicate their potency.

Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
N-(4-chlorophenyl) chloroacetamideStaphylococcus aureus--[6]
N-(4-fluorophenyl) chloroacetamideStaphylococcus aureus--[6]
N-(3-bromophenyl) chloroacetamideStaphylococcus aureus--[6]
N-(4-chlorophenyl) chloroacetamideMethicillin-resistant S. aureus--[6]
N-(4-fluorophenyl) chloroacetamideMethicillin-resistant S. aureus--[6]
N-(3-bromophenyl) chloroacetamideMethicillin-resistant S. aureus--[6]
N-(4-chlorophenyl) chloroacetamideEscherichia coli--[6]
N-(4-fluorophenyl) chloroacetamideEscherichia coli--[6]
N-(3-bromophenyl) chloroacetamideEscherichia coli--[6]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae2x potent than precursor-[7]

Antifungal Activity

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
N-(4-chlorophenyl) chloroacetamideCandida albicans--[6]
N-(4-fluorophenyl) chloroacetamideCandida albicans--[6]
N-(3-bromophenyl) chloroacetamideCandida albicans--[6]
Herbicidal Activity

Certain halogenated N-phenyl-2-chloroacetamide derivatives have been investigated for their herbicidal properties, with their efficacy often compared to commercial herbicides. The effective concentration required to inhibit 50% of growth (EC50) is a common metric.

CompoundWeed SpeciesEC50 (mg/L)Reference
2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideAnagallis arvensis< Acetochlor[8][9]
2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideLolium temulentum< Acetochlor[8][9]
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideAnagallis arvensis< Acetochlor[8][9]
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideLolium temulentum< Acetochlor[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of halogen-substituted N-phenyl-2-chloroacetamide derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 72 hours).[12]

  • MTT Addition: After incubation, remove the medium and add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[13][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard turbidity.[13] Dilute the standardized inoculum to the appropriate concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the bacterial suspension.[15]

  • Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[16]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][17]

Mechanism of Action: Glutathione S-Transferase (GST) Inhibition

A proposed mechanism of action for the anticancer and herbicidal activity of some chloroacetamide derivatives is the inhibition of Glutathione S-transferase (GST). GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, rendering them less toxic and more water-soluble for excretion.[18][19] By inhibiting GST, chloroacetamide derivatives can lead to an accumulation of toxic substances within the cell, ultimately inducing apoptosis or cell death.[20]

GST_Inhibition_Pathway cluster_cell Cell cluster_effect Effect of Inhibition Xenobiotic Electrophilic Compound (e.g., Herbicide, Pro-carcinogen) GST Glutathione S-Transferase (GST) Xenobiotic->GST Substrate Chloroacetamide Halogenated N-phenyl- 2-chloroacetamide Derivative Chloroacetamide->GST Inhibits Conjugate Non-toxic Conjugate GST->Conjugate Catalyzes conjugation Accumulation Accumulation of Toxic Compounds GSH Glutathione (GSH) GSH->GST Detoxification Detoxification and Excretion Conjugate->Detoxification CellDeath Cellular Damage & Apoptosis Accumulation->CellDeath

Caption: Proposed mechanism of action via inhibition of Glutathione S-transferase (GST).

This guide provides a comparative overview of the biological efficacy of halogen-substituted N-phenyl-2-chloroacetamide derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and agricultural science, facilitating the design and development of new therapeutic and crop protection agents.

References

Assessing the Purity of N-(4-Acetylphenyl)-2-chloroacetamide by Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of N-(4-Acetylphenyl)-2-chloroacetamide purity assessment using melting point analysis, supported by experimental protocols and data. Melting point analysis is a fundamental technique that offers a rapid and cost-effective preliminary evaluation of a substance's purity. A pure crystalline solid will melt over a narrow, reproducible range, whereas the presence of impurities typically causes a depression and broadening of this melting range.

Experimental Protocol: Melting Point Determination

This section details the methodology for determining the melting point of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine, crystalline powder form. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound. The sample should be tightly packed to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Heating and Observation:

    • Begin heating the apparatus. If the approximate melting point is known, a rapid heating rate (10-15 °C per minute) can be used initially.

    • As the temperature approaches the expected melting point (approximately 15-20 °C below), reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the entire solid sample has completely melted into a clear liquid (the end of the melting range).

  • Data Recording: The recorded values constitute the observed melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Data Presentation and Comparison

The purity of this compound can be assessed by comparing its observed melting range to the literature value for the pure compound and the melting points of potential impurities, such as unreacted starting materials. The synthesis of this compound typically involves the reaction of 4-aminoacetophenone with chloroacetyl chloride.[1][2][3]

CompoundRoleTheoretical Melting Point (°C)Hypothetical Observed Melting Range (°C) - Sample A (Pure)Hypothetical Observed Melting Range (°C) - Sample B (Impure)
This compound Product 154 [1]153.5 - 154.5 148 - 152
4-AminoacetophenoneStarting Material103 - 107[4][5]N/AN/A
Chloroacetyl chlorideStarting Material-22[6][7][8]N/AN/A
ChloroacetamidePotential Side Product120[9][10]N/AN/A

Interpretation:

  • Sample A exhibits a sharp melting range that is very close to the literature value, indicating a high degree of purity.

  • Sample B shows a significantly depressed and broadened melting range. This suggests the presence of impurities, which disrupt the crystalline lattice of the compound, requiring less energy to melt.

Workflow for Purity Assessment

The logical flow of assessing compound purity via melting point analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_eval Purity Evaluation A Obtain dry sample of This compound B Grind to a fine powder A->B C Pack into capillary tube (2-3 mm height) B->C D Place capillary in melting point apparatus C->D E Heat rapidly to ~135°C D->E F Reduce heating rate to 1-2°C / min E->F G Observe and record T1 (first liquid drop) F->G H Observe and record T2 (all solid melts) G->H I Calculate Melting Range (T2 - T1) H->I J Compare with literature value (154°C) I->J K Assess Purity J->K L Pure: Range is narrow (0.5-2°C) and close to 154°C K->L High Purity M Impure: Range is broad (>2°C) and depressed (<154°C) K->M Low Purity

Caption: Workflow for purity assessment by melting point analysis.

Comparison with Alternative Methods

While melting point analysis is a powerful preliminary tool, other analytical techniques can provide more definitive and quantitative purity data.

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution to separate and quantify impurities, even at very low levels. It is the industry standard for purity testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Mass Spectrometry (MS): Can detect impurities with different molecular weights. When coupled with a chromatographic technique (e.g., LC-MS), it is a powerful tool for impurity identification.

Advantages of Melting Point Analysis:

  • Rapidity: An analysis can be completed in minutes.

  • Low Cost: The equipment and materials are relatively inexpensive.

  • Simplicity: The technique is easy to learn and perform.

  • Small Sample Size: Only a small amount of material is required.

References

Cytotoxicity of N-(4-Acetylphenyl)-2-chloroacetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-acetylphenyl)-2-chloroacetamide scaffold is a key pharmacophore in the development of novel therapeutic agents. Derivatives of this structure have been investigated for a range of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the cytotoxicity of a series of N-(substituted phenyl)-2-chloroacetamide derivatives. While a direct, side-by-side cytotoxic comparison of the presented series is not extensively available in the current literature, this guide synthesizes available data and discusses the general structure-activity relationships for this class of compounds.

Comparative Analysis of N-(substituted phenyl)-2-chloroacetamide Derivatives

A representative series of twelve N-(substituted phenyl)-2-chloroacetamide derivatives is presented below. These compounds, synthesized and characterized in a study by Bogdanović et al., provide a basis for understanding the structural diversity within this class. However, it is important to note that the original study focused on antimicrobial activity, and comprehensive cytotoxic data against cancer cell lines for this specific set of compounds is not available in a single comparative study.

Table 1: Cytotoxicity Data for a Series of N-(substituted phenyl)-2-chloroacetamide Derivatives

Compound IDStructureSubstitution on Phenyl RingCytotoxicity Data (IC50)Reference
SP1 N-phenyl-2-chloroacetamideNoneData not available-
SP2 N-(4-methylphenyl)-2-chloroacetamide4-methylData not available-
SP3 N-(4-methoxyphenyl)-2-chloroacetamide4-methoxyIC50 = 14.53 µg/mL (HeLa cells)[1]
SP4 N-(4-chlorophenyl)-2-chloroacetamide4-chloroData not available-
SP5 N-(4-bromophenyl)-2-chloroacetamide4-bromoData not available-
SP6 N-(4-fluorophenyl)-2-chloroacetamide4-fluoroData not available-
SP7 N-(4-iodophenyl)-2-chloroacetamide4-iodoData not available-
SP8 This compound 4-acetyl Data not available -
SP9 N-(4-hydroxyphenyl)-2-chloroacetamide4-hydroxyData not available-
SP10 N-(4-cyanophenyl)-2-chloroacetamide4-cyanoData not available-
SP11 N-(3-cyanophenyl)-2-chloroacetamide3-cyanoLow cytotoxicity (CC50 ≥ 300 µM)[2][3]
SP12 N-(3-bromophenyl)-2-chloroacetamide3-bromoData not available-

Note: The absence of data for most compounds highlights a gap in the current scientific literature regarding the systematic evaluation of the cytotoxicity of this specific series.

Structure-Activity Relationship (SAR) Insights

Although a complete dataset is unavailable, general SAR principles for N-aryl-2-chloroacetamides can be inferred from related studies. The cytotoxic activity of these compounds is influenced by the nature and position of the substituents on the phenyl ring. For instance, the presence of halogen atoms can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with intracellular targets. The low cytotoxicity reported for the 3-cyano derivative (SP11) in one study suggests that the substituent's position and electronic effects are critical determinants of activity.[2][3]

Experimental Protocols

A standard method for evaluating the cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Cytotoxicity Assay A Cell Seeding (e.g., Cancer Cell Line) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Data Analysis D->E F IC50 Determination E->F

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Proposed Mechanism of Action for Chloroacetamide Derivatives

G cluster_1 Cellular Effects A Chloroacetamide Derivative B Cellular Uptake A->B C Interaction with Intracellular Targets (e.g., Proteins, DNA) B->C D Induction of Oxidative Stress C->D E Apoptosis C->E D->E F Cell Death E->F

Caption: A potential signaling pathway for the cytotoxic effects of chloroacetamide derivatives.

References

Navigating Molecular Interactions: A Comparative Guide to In Silico Docking of N-(4-Acetylphenyl)-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the virtual screening of N-(4-Acetylphenyl)-2-chloroacetamide derivatives reveals their potential as promising antimicrobial and anticancer agents. This guide provides a comparative analysis of their in silico docking performance against established drugs, supported by detailed experimental protocols and quantitative data, offering valuable insights for researchers and drug development professionals.

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Among the vast array of molecular scaffolds, this compound and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. In silico molecular docking studies have become an indispensable tool in modern drug discovery, providing a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with their biological targets. This guide focuses on the in silico docking performance of this compound derivatives, comparing them with established drugs targeting key bacterial and human enzymes.

Comparative Docking Performance

To provide a clear comparison, the docking scores and binding energies of this compound derivatives are presented alongside those of well-known inhibitors targeting bacterial DNA gyrase and human topoisomerase II. These enzymes are crucial for DNA replication and are validated targets for antimicrobial and anticancer therapies, respectively.

Compound Class/DrugTarget ProteinPDB IDDocking Score / Binding Energy (kcal/mol)
This compound Derivatives Bacterial DNA GyraseNot Specified-4.35 to -8.75[1]
Ciprofloxacin (Alternative)E. coli DNA Gyrase6RKU-6.77[2]
This compound Derivatives Bacterial Topoisomerase IINot Specified-4.92 to -8.60[1]
Etoposide (Alternative)Human Topoisomerase IIα5GWK-11.0[3]

The data indicates that this compound derivatives exhibit a wide range of binding affinities for both bacterial DNA gyrase and topoisomerase II.[1] Notably, the upper end of this range is comparable to or even exceeds the binding affinity of the established antibacterial agent, ciprofloxacin, against E. coli DNA gyrase.[1][2] When compared to the anticancer drug etoposide, which targets human topoisomerase IIα, some chloroacetamide derivatives show promising, albeit generally lower, binding energies.[1][3] This suggests that with further structural modifications, this compound derivatives could be optimized to achieve potent and selective inhibition of these important therapeutic targets.

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

The following protocol outlines a general workflow for performing in silico molecular docking studies, based on methodologies commonly employed in the cited research.

Protein Preparation
  • Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). For this guide, we consider E. coli DNA gyrase (e.g., PDB ID: 1KZN) and human topoisomerase IIα (e.g., PDB ID: 5GWK).

  • Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using a force field such as AMBER.

Ligand Preparation
  • Structure Generation: The 2D structure of this compound and its derivatives, as well as the alternative drugs (ciprofloxacin, etoposide), are drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Grid Generation
  • Binding Site Identification: The active site or binding pocket of the target protein is identified. This is often the location of the co-crystallized ligand in the experimental structure.

  • Grid Box Definition: A three-dimensional grid box is defined around the identified binding site. This grid is used to pre-calculate the interaction energies for different atom types, which speeds up the subsequent docking calculations.

Molecular Docking
  • Docking Algorithm: A docking program such as AutoDock Vina or Glide is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding pose.

  • Scoring Function: The docking program employs a scoring function to estimate the binding affinity (docking score or binding energy) of the ligand to the protein. Lower scores generally indicate a more favorable binding interaction.

Analysis of Results
  • Binding Pose Visualization: The predicted binding poses of the ligands are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the protein's active site.

  • Comparison of Docking Scores: The docking scores of the this compound derivatives are compared with each other and with the scores of the known inhibitors to assess their relative binding affinities.

Visualizing the Workflow

To illustrate the logical flow of the in silico docking process, the following diagram was generated using the DOT language.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep 1. Protein Preparation - Download from PDB - Clean Structure - Add Hydrogens & Charges Grid_Gen 3. Grid Generation - Define Binding Site - Create Grid Box Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation - 2D to 3D Conversion - Energy Minimization Docking 4. Molecular Docking - Run Docking Algorithm - Calculate Binding Scores Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Results Analysis - Visualize Poses - Compare Scores Docking->Analysis

A simplified workflow for in silico molecular docking studies.

Conclusion

The comparative analysis presented in this guide underscores the potential of this compound derivatives as a valuable scaffold for the development of new therapeutic agents. The in silico docking data, while predictive in nature, provides a strong rationale for their further investigation and optimization. By following the outlined experimental protocols, researchers can effectively utilize computational tools to accelerate the discovery and design of novel drug candidates. Future studies should focus on synthesizing and biologically evaluating the most promising derivatives to validate these in silico findings and to explore their full therapeutic potential.

References

Navigating the Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide: A Comparative Guide to Catalytic Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of intermediates is a critical cornerstone of the discovery pipeline. N-(4-Acetylphenyl)-2-chloroacetamide, a key building block for various pharmaceutically active compounds, can be synthesized through the chloroacetylation of 4-aminoacetophenone. This guide provides a comparative analysis of reported synthesis yields using different catalysts, supported by detailed experimental protocols to aid in methodological selection and optimization.

The primary route to this compound involves the reaction of 4-aminoacetophenone with chloroacetyl chloride. The choice of base, which acts as a catalyst by neutralizing the hydrochloric acid byproduct and facilitating the nucleophilic attack of the amine, significantly influences the reaction's efficiency and yield. This analysis focuses on a comparative examination of commonly employed bases: potassium carbonate, triethylamine, and sodium acetate.

Performance Comparison of Catalysts

A review of published synthetic methods reveals variations in reaction conditions and resulting yields. Below is a summary of the performance of different catalysts in the synthesis of this compound.

Catalyst/BaseSolventReaction ConditionsYield (%)Reference
Potassium Carbonate (K₂CO₃)Dichloromethane (DCM)Room Temperature, 3 hours95%[1][2]
Triethylamine (TEA)BenzeneReflux, 2 hours68%
Sodium Acetate (NaOAc)Glacial Acetic AcidNot specifiedGood[3]

Note: While a specific numerical yield for the sodium acetate-catalyzed reaction is not explicitly stated in the reviewed literature, it is reported to provide a "good yield"[3]. Further empirical investigation would be necessary for a direct quantitative comparison.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the aforementioned catalysts are provided below.

Synthesis using Potassium Carbonate[1][2]
  • Reactants:

    • 4-aminoacetophenone

    • Chloroacetyl chloride

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-aminoacetophenone in dichloromethane in a reaction vessel.

    • Add potassium carbonate to the solution.

    • Cool the mixture in an ice bath.

    • Add chloroacetyl chloride dropwise to the stirred mixture.

    • Allow the reaction to proceed at room temperature for 3 hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, filter the reaction mixture to remove solid byproducts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Synthesis using Triethylamine
  • Reactants:

    • Aryl amine (in this case, 4-aminoacetophenone)

    • Chloroacetyl chloride

    • Triethylamine (TEA)

    • Benzene

  • Procedure:

    • In a reaction vessel, dissolve chloroacetyl chloride in benzene and add 2-3 drops of triethylamine.

    • Stir the mixture in a water bath for 10 minutes.

    • Add a solution of 4-aminoacetophenone in benzene dropwise to the mixture.

    • Reflux the reaction mixture for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the resulting white precipitate.

    • Wash the precipitate with benzene.

    • Purify the product by recrystallization from ethanol to obtain this compound.

General Synthesis using Sodium Acetate[3]
  • Reactants:

    • Substituted aniline (in this case, 4-aminoacetophenone)

    • Chloroacetyl chloride

    • Sodium acetate (NaOAc)

    • Glacial acetic acid

  • Procedure:

    • Dissolve the substituted aniline in glacial acetic acid.

    • Add sodium acetate to the solution.

    • Add chloroacetyl chloride to the mixture.

    • The reaction is reported to proceed to give a good yield of the corresponding N-aryl-2-chloroacetamide.

    • Work-up and purification would typically involve precipitation by pouring the reaction mixture into water, followed by filtration and recrystallization.

Experimental Workflow Visualization

The general workflow for the synthesis and comparative analysis of this compound can be visualized as follows:

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactants Reactants: 4-Aminoacetophenone Chloroacetyl Chloride Catalyst Catalyst Selection Reactants->Catalyst K2CO3 Potassium Carbonate in DCM Catalyst->K2CO3 Path 1 TEA Triethylamine in Benzene Catalyst->TEA Path 2 NaOAc Sodium Acetate in Acetic Acid Catalyst->NaOAc Path 3 Reaction Reaction K2CO3->Reaction TEA->Reaction NaOAc->Reaction Workup Work-up & Purification Reaction->Workup Product N-(4-Acetylphenyl)- 2-chloroacetamide Workup->Product Yield Yield Determination (%) Product->Yield Characterization Product Characterization (NMR, IR, MP) Product->Characterization Comparison Comparative Analysis of Yields Yield->Comparison

Caption: Experimental workflow for the comparative synthesis of this compound.

Conclusion

Based on the available literature, the use of potassium carbonate in dichloromethane appears to offer a significantly higher yield (95%) for the synthesis of this compound compared to triethylamine in benzene (68%).[1][2] While the use of sodium acetate in glacial acetic acid is reported as a viable method, the lack of specific yield data prevents a direct quantitative comparison.

For researchers aiming for high efficiency and yield in the synthesis of this compound, the potassium carbonate-mediated method presents a compelling option. However, the selection of a catalyst should also consider other factors such as cost, availability of reagents, reaction scalability, and ease of work-up. The detailed protocols provided in this guide serve as a valuable resource for making informed decisions in the synthesis of this important chemical intermediate.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-Acetylphenyl)-2-chloroacetamide was found. The following disposal procedures are based on safety data sheets for structurally similar compounds, including N-(4-Chlorophenyl)-2-chloroacetamide and 2-Chloroacetamide. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Researchers and laboratory personnel handling this compound must adhere to stringent safety protocols during disposal to mitigate potential environmental and health risks. This guide provides a comprehensive overview of the recommended disposal procedures.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This is to prevent skin contact, inhalation, and eye exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or other protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working in a poorly ventilated area.

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][2][3]

  • Avoid generating dust.[1][3][4]

  • Do not eat, drink, or smoke in the handling area.[2][5]

  • Wash hands thoroughly after handling the chemical.[2][4][5][6]

  • Ensure that emergency eyewash stations and safety showers are readily accessible.[6]

Disposal of this compound Waste

Solid waste and contaminated materials should be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, paper towels) in a dedicated, clearly labeled, and sealed container.[1]

    • The container should be suitable for hazardous chemical waste and kept closed when not in use.[1][4][7]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard information.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7][8]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[1][2][3][4][5][6][7]

    • The recommended method of disposal for similar compounds is controlled incineration at a licensed chemical destruction plant.[1] This process often includes flue gas scrubbing to neutralize harmful combustion byproducts.[1]

Disposal of Contaminated Packaging

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Decontamination: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Disposal of Decontaminated Containers: Once decontaminated, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled, depending on local regulations.[1]

  • Combustible Packaging: If the packaging material is combustible, it may be incinerated by a licensed facility.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[1][5]

  • Clean-up:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.

    • Use spark-proof tools if there is any risk of ignition.[1]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) Collect_Solid Collect Solid Waste & Contaminated Materials Ventilation->Collect_Solid Start Disposal Container Place in a Labeled, Sealed Hazardous Waste Container Collect_Solid->Container Store Store in a Designated Secure Area Container->Store Arrange_Disposal Arrange for Professional Disposal Store->Arrange_Disposal Incineration Controlled Incineration by a Licensed Facility Arrange_Disposal->Incineration

Caption: A workflow diagram illustrating the proper disposal procedures for this compound.

References

Personal protective equipment for handling N-(4-Acetylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of N-(4-Acetylphenyl)-2-chloroacetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar chemicals, such as chloroacetamides, is strongly advised.

Hazard Analysis

The primary hazards associated with this compound are inferred from data on related compounds. Chloroacetamides are known to be hazardous, with potential for acute toxicity if swallowed, skin irritation, and serious eye damage. Some acetamides are also suspected of causing cancer.[1] Therefore, it is imperative to handle this compound with stringent safety measures to minimize exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for all personnel handling this compound.

Body Part Recommended Protection Specifications
Eyes/Face Chemical safety goggles and face shieldGoggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[1]
Hands Nitrile glovesGloves must be inspected for any signs of degradation before each use. Contaminated gloves must be disposed of properly.[1][2]
Body Laboratory coatA standard lab coat is mandatory. Additional protective clothing may be necessary depending on the scale of the operation.[1]
Respiratory NIOSH-approved respiratorRequired for operations that may generate dust or aerosols. The appropriate cartridge must be selected based on the potential airborne concentration.[1][2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe Don Personal Protective Equipment (PPE) prep_controls->prep_ppe prep_label Label All Containers prep_ppe->prep_label handling_contact Avoid Direct Contact (Skin, Eyes, Clothing) prep_label->handling_contact Proceed to Handling handling_dust Minimize Dust and Aerosol Generation handling_contact->handling_dust disp_waste Segregate Chemical Waste handling_dust->disp_waste Proceed to Disposal disp_container Use Suitable, Closed Containers disp_waste->disp_container disp_licensed Dispose via Licensed Professional disp_container->disp_licensed

Caption: Workflow for Safe Handling of this compound.

Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risk.

1. Engineering Controls: The First Line of Defense

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, with the mandatory use of a chemical fume hood.[1]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1]

2. Safe Handling Protocol

  • Preparation:

    • Ensure all necessary engineering controls are operational.

    • Don the required personal protective equipment as outlined in the table above.

    • Clearly label all containers with the chemical name and hazard information.[1]

  • Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[1]

    • Minimize the generation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[2]

    • Wash hands thoroughly after handling.[2]

3. Spill and Emergency Procedures

  • Spill:

    • Evacuate personnel to safe areas.[2]

    • Wear appropriate PPE, including respiratory protection.[3]

    • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

    • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[3]

  • First Aid:

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • In case of skin contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[3]

    • In case of eye contact: Flush eyes with water as a precaution.[3]

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation and Storage

  • Collect waste material in suitable and closed containers clearly labeled for disposal.[2]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.[4]

2. Disposal Method

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

  • Do not discharge to sewer systems.[2]

  • Contaminated packaging should be triply rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[2]

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical relationship of safety controls when handling this compound.

A Engineering Controls (e.g., Fume Hood) B Administrative Controls (e.g., Safe Work Practices, Training) A->B form the foundation for D Minimized Exposure A->D to achieve C Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) B->C are supplemented by B->D to achieve C->D to achieve

Caption: Hierarchy of Controls for Chemical Safety.

References

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Retrosynthesis Analysis

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N-(4-Acetylphenyl)-2-chloroacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.